Pralnacasan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
NSAID, ICE inhibitor & metastasis inhibitor; RN & structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGHAZMQSCAKJ-WAHHBDPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172873 | |
| Record name | Pralnacasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192755-52-5 | |
| Record name | Pralnacasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralnacasan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pralnacasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALNACASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pralnacasan mechanism of action on NLRP3 inflammasome
An In-depth Technical Guide to the Mechanism of Action of Pralnacasan on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (VX-740) is a potent, orally bioavailable prodrug that is metabolized to a selective, reversible inhibitor of caspase-1. By targeting the catalytic site of this key enzyme, pralancasan effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are central mediators of inflammation downstream of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide provides a detailed overview of the mechanism of action of pralancasan, its interaction with the NLRP3 inflammasome pathway, quantitative data on its inhibitory activity, and detailed protocols for relevant in vitro experiments.
Core Mechanism of Action
This compound is a peptidomimetic prodrug designed to specifically target caspase-1.[1][2] Following oral administration, it is converted by plasma esterases into its active form.[3] The active metabolite acts as a reversible inhibitor of caspase-1 by binding to the enzyme's active site.[2][3] This binding is achieved through the formation of a thiohemiketal adduct with the catalytic cysteine residue (C285) in the active site of caspase-1, which mimics the tetrahedral transition state of the substrate.[2][3] The structure of the inhibitor is derived from the preferred caspase-1 recognition sequence, YVAD.[1] By blocking the catalytic activity of caspase-1, pralancasan prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[3]
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines like tumor necrosis factor-alpha (TNF-α).[6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate), and pore-forming toxins (e.g., nigericin), can provide the second signal.[8] This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.
Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature forms, which are subsequently secreted from the cell.[4] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
This compound's inhibitory action on caspase-1 occurs downstream of the inflammasome assembly, directly preventing the final step of cytokine maturation.
Quantitative Data: this compound Inhibition of Caspase-1
The potency of pralancasan's active metabolite as a caspase-1 inhibitor has been quantified in several studies.
| Parameter | Value | Species | Assay Conditions | Reference |
| K | 1.4 nM | Not Specified | Not Specified | [9] |
| IC | 1.3 nM | Not Specified | Preclinical studies |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NLRP3 inflammasome pathway and the inhibitory action of pralancasan.
Caption: Experimental workflow for assessing pralancasan's efficacy.
Experimental Protocols
1. NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the in vitro activation of the NLRP3 inflammasome in the human monocytic cell line THP-1, a common model for studying inflammation.[10][11][12]
Materials:
-
THP-1 monocytes (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Differentiation:
-
Priming (Signal 1):
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium.
-
Prime the cells with LPS at a concentration of 1 µg/mL for 4 hours.[13]
-
-
Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of pralancasan (or vehicle control) and incubate for 1 hour.
-
-
Activation (Signal 2):
-
To activate the NLRP3 inflammasome, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for caspase-1 activity assay.
-
2. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[14][15][16]
Materials:
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Cell culture supernatants from the inflammasome activation experiment
-
Wash buffer
-
Stop solution
-
Microplate reader
Methodology:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[14]
-
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Substrate Development:
-
Measurement:
3. Caspase-1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of caspase-1 in cell lysates using a colorimetric substrate.[17][18]
Materials:
-
Cell lysates from the inflammasome activation experiment
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA)[19]
-
Assay buffer
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Lysis:
-
After collecting the supernatant, lyse the cells in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Assay Reaction:
-
Measurement:
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-1 that effectively abrogates the downstream inflammatory signaling of the NLRP3 inflammasome. Its mechanism of action, involving the reversible inhibition of the caspase-1 active site, prevents the maturation of key pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of pralancasan and other potential inflammasome inhibitors in a controlled in vitro setting. This in-depth understanding is crucial for the continued development of targeted anti-inflammatory therapeutics.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. scispace.com [scispace.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. synthego.com [synthego.com]
- 11. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase-1 Substrate (Ac-YVAD-pNA) [1mM], Colorimetric – Cepham Life Sciences [cephamlsi.com]
- 18. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Pralnacasan (VX-740): A Technical Chronicle of a Pioneering Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralnacasan (VX-740), a potent, selective, and orally bioavailable inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, represents a significant milestone in the exploration of anti-inflammatory therapeutics. Developed by Vertex Pharmaceuticals, this compound was a pioneering agent targeting the inflammasome pathway, a critical component of the innate immune system. Although its clinical development was ultimately halted due to long-term toxicity findings in preclinical studies, the story of this compound offers invaluable insights into the science of caspase-1 inhibition, the intricacies of drug development, and the challenges of translating potent enzymatic inhibition into safe and effective therapies. This in-depth guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of this compound, tailored for a technical audience.
Introduction: The Rationale for Caspase-1 Inhibition
The inflammatory process, while essential for host defense, can become dysregulated and contribute to the pathology of numerous chronic diseases, including rheumatoid arthritis and osteoarthritis. A key mediator of inflammation is the cytokine Interleukin-1β (IL-1β), which is produced as an inactive precursor, pro-IL-1β. The proteolytic cleavage of pro-IL-1β into its active, secreted form is catalyzed by caspase-1.[1][2] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[2][3] By inhibiting caspase-1, it was hypothesized that the production of mature IL-1β and another pro-inflammatory cytokine, IL-18, could be suppressed, thereby offering a targeted anti-inflammatory therapeutic strategy.[4][5]
Discovery and Preclinical Development
This compound (VX-740) was discovered by Vertex Pharmaceuticals as a result of an extensive drug discovery program focused on identifying small molecule inhibitors of caspase-1.[6] It is a non-peptide, orally bioavailable prodrug of the active inhibitor.[5][7]
Mechanism of Action
This compound is a reversible and specific inhibitor of caspase-1.[7] The active form of the drug targets the active site of the enzyme, preventing the processing of pro-IL-1β and pro-IL-18.
Potency and Selectivity
The active metabolite of this compound is a potent inhibitor of caspase-1, with a reported Ki of 1.4 nM.[8]
| Parameter | Value | Reference |
| Target | Caspase-1 (Interleukin-1β Converting Enzyme) | [8] |
| Ki | 1.4 nM | [8] |
| Mechanism | Reversible Inhibition | [7] |
Table 1: In Vitro Potency of this compound's Active Metabolite
Preclinical Efficacy in Animal Models
This compound demonstrated significant efficacy in animal models of inflammatory diseases, particularly osteoarthritis.
In two distinct mouse models of osteoarthritis, this compound showed a reduction in joint damage.[4]
-
Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice: Oral administration of this compound at doses of 12.5 and 50 mg/kg twice daily resulted in a significant reduction of osteoarthritis histopathological scores by 13-22%.[4]
-
Spontaneous Osteoarthritis in STR/1N Mice: In this model, this compound administered in the feed at a high dose of 4200 ppm also significantly reduced osteoarthritis scores.[4] Furthermore, it led to a significant reduction in urinary biomarkers of joint damage, with a 59% decrease in hydroxylysylpyridinoline (HP) cross-links and an 84% reduction in the HP/LP (lysylpyridinoline) ratio.[4]
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Collagenase-Induced OA (Balb/c mice) | 12.5 and 50 mg/kg, twice daily (oral) | 13-22% reduction in histopathological scores | [4] |
| Spontaneous OA (STR/1N mice) | 4200 ppm in feed | Significant reduction in histopathological scores; 59% reduction in urinary HP, 84% reduction in urinary HP/LP ratio | [4] |
Table 2: Summary of this compound Efficacy in Murine Osteoarthritis Models
Preclinical studies also demonstrated that this compound could inhibit type II collagen-induced arthritis in mice, reducing forepaw inflammation and decreasing disease severity by 70%.[7]
Clinical Development
This compound advanced into clinical trials for the treatment of rheumatoid arthritis.
Phase I Clinical Trials
Phase I studies in healthy volunteers were initiated in October 1998 by Vertex and their partner Hoechst Marion Roussel (later Aventis).[6] These trials, involving 50 volunteers, were designed to assess the pharmacokinetics and tolerability of single doses of the compound.[6] The results indicated that this compound was well-tolerated and possessed good oral bioavailability.[7]
Phase II Clinical Trials
Following the promising Phase I results, a Phase II clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.[9] A 28-day pilot study in rheumatoid arthritis patients was also completed in Europe. Initial results from Phase I/IIa studies suggested that this compound significantly reduced joint symptoms and inflammation in patients with rheumatoid arthritis.[7]
Discontinuation of Clinical Development
In November 2003, Vertex and Aventis announced the voluntary suspension of the Phase II clinical trials of this compound.[10] This decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities in animals exposed to high doses of the drug.[10] It is important to note that similar liver toxicity had not been observed in human trials up to that point.[10] However, as a precautionary measure, the clinical program was halted pending further evaluation of the animal toxicology results.[7]
Signaling Pathways and Experimental Workflows
The Inflammasome Signaling Pathway
This compound's therapeutic target, caspase-1, is a key effector enzyme in the inflammasome signaling pathway. This pathway is critical for the innate immune response to pathogens and cellular damage.
Figure 1: The Inflammasome Signaling Pathway and the Site of this compound Inhibition.
Experimental Workflow: In Vitro Caspase-1 Inhibition Assay
The potency of this compound and other caspase-1 inhibitors is typically determined using an in vitro enzymatic assay. The general workflow for such an assay is outlined below.
Figure 2: General Experimental Workflow for an In Vitro Caspase-1 Inhibition Assay.
Experimental Protocols
While specific, detailed internal protocols from Vertex Pharmaceuticals are not publicly available, the following represents a generalized, literature-based protocol for a key experiment.
In Vitro Caspase-1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human caspase-1.
Materials:
-
Recombinant human caspase-1 (active enzyme)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Add a fixed amount of recombinant human caspase-1 to each well of the 96-well plate containing either the test compound dilutions or vehicle control (assay buffer with DMSO).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for AFC, excitation ~400 nm, emission ~505 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
This compound (VX-740) was a pioneering effort in the targeted inhibition of caspase-1 for the treatment of inflammatory diseases. Its potent and selective profile, coupled with oral bioavailability, demonstrated the feasibility of this therapeutic approach. The preclinical efficacy data in models of arthritis were encouraging and supported its advancement into clinical trials.
The discontinuation of this compound's development due to long-term animal toxicity highlights a critical challenge in drug development: ensuring the long-term safety of potent enzyme inhibitors that may have unforeseen off-target effects or consequences of sustained pathway inhibition. Despite its ultimate fate, the research and development of this compound have significantly contributed to our understanding of the inflammasome pathway and have paved the way for the development of next-generation caspase inhibitors and other modulators of this critical inflammatory signaling cascade. The lessons learned from the this compound program continue to inform the design and development of novel anti-inflammatory therapies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H29N5O7 | CID 153270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. investors.vrtx.com [investors.vrtx.com]
- 10. go.drugbank.com [go.drugbank.com]
Pralnacasan: A Technical Guide to its Role in Inhibiting IL-1β Processing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1, and its critical role in the modulation of the inflammatory cytokine Interleukin-1β (IL-1β). This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this compound.
Introduction: The IL-1β Pathway and the Therapeutic Potential of this compound
Interleukin-1β is a powerful pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases.[1][2] Unlike many cytokines, IL-1β is synthesized as an inactive precursor, pro-IL-1β, which requires proteolytic cleavage to become biologically active. This critical activation step is mediated by the cysteine protease Caspase-1.[1][2]
This compound (also known as VX-740 or HMR 3480) is an orally bioavailable prodrug that is converted in the body to its active form, VRT-18858 (or RU 36384).[3][4] As a non-peptide, reversible inhibitor of Caspase-1, this compound effectively blocks the processing of pro-IL-1β, thereby preventing the release of its mature, active form and subsequent inflammatory signaling.[1][2][3] This targeted mechanism of action has positioned this compound as a significant therapeutic candidate for conditions such as rheumatoid arthritis and osteoarthritis.[1][4]
Mechanism of Action: Targeting the Inflammasome
This compound's therapeutic effect is achieved through the direct inhibition of Caspase-1, an enzyme also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 itself is activated within a multi-protein complex called the inflammasome. The inflammasome assembles in response to various pathogenic and sterile danger signals, leading to the autocatalytic activation of pro-caspase-1. Activated Caspase-1 then proceeds to cleave pro-IL-1β into its active 17 kDa form, which is subsequently secreted from the cell.
By binding to the active site of Caspase-1, this compound's active metabolite, VRT-18858, prevents the processing of pro-IL-1β, thus halting the inflammatory cascade at a key upstream point.
Quantitative Data: Potency and Selectivity
This compound is a highly potent and selective inhibitor of Caspase-1. The following tables summarize the key quantitative metrics for this compound and its active form.
Table 1: In Vitro Inhibitory Activity of this compound (VX-740) against Caspase-1
| Parameter | Value | Reference(s) |
| Ki | 1.4 nM | [3][5] |
| IC50 | 1.3 nM | [1] |
Table 2: Selectivity Profile of this compound
Preclinical studies have demonstrated the high selectivity of this compound for Caspase-1 over other caspases, particularly those involved in apoptosis.
| Caspase Target | Inhibition | Reference(s) |
| Caspase-1 | Nanomolar (IC50 = 1.3 nM) | [1] |
| Caspase-3 | Micromolar | [1] |
| Caspase-8 | Micromolar | [1] |
Table 3: In Vivo Efficacy of this compound in Murine Models of Osteoarthritis
This compound has demonstrated significant efficacy in reducing joint damage in animal models of osteoarthritis.[4]
| Model | Treatment | Dosage | Outcome | Reference(s) |
| Collagenase-induced OA (Balb/c mice) | This compound (oral gavage) | 12.5 and 50 mg/kg (twice daily) | Significant reduction in OA (13-22%) | [4] |
| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | Significant reduction in OA | [4] |
| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | 59% reduction in urinary HP cross-links | [4] |
| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | 84% reduction in the ratio of HP/LP cross-links | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound's active form on recombinant human Caspase-1.
Materials:
-
Recombinant human Caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound active form (VRT-18858) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of the this compound active form in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include wells with DMSO only as a vehicle control.
-
Add 25 µL of recombinant human Caspase-1 (at a final concentration that gives a linear rate of substrate cleavage) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.
-
Immediately begin kinetic readings on a fluorometric plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular IL-1β Release Assay
This protocol details the measurement of IL-1β release from human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) and the effect of this compound.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (prodrug form for cellular assays) dissolved in DMSO
-
Human IL-1β ELISA kit
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well). For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.
-
Induce inflammasome activation and IL-1β release by adding ATP to a final concentration of 5 mM and incubate for an additional 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of IL-1β release by this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Caspase-1 that effectively blocks the processing and release of the pro-inflammatory cytokine IL-1β. Its oral bioavailability and demonstrated efficacy in preclinical models of inflammatory disease highlight its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of the IL-1β pathway and the development of novel anti-inflammatory therapies. Further investigation into the clinical applications of this compound and similar Caspase-1 inhibitors is warranted.
References
- 1. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
Pralnacasan: A Technical Guide to its Application as a Chemical Probe for Caspase-1 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1. This compound serves as a critical chemical probe for investigating the role of the inflammasome and Caspase-1 in inflammatory signaling pathways. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for its use in research settings.
Introduction: The Role of this compound in Caspase-1 Research
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2][3] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[4][5][6] Upon activation, Caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[2][3][4] It also cleaves Gasdermin-D to induce pyroptosis, a pro-inflammatory form of programmed cell death.[4]
Given its central role in inflammation, Caspase-1 is a significant therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.[1][2][3] Chemical probes are indispensable tools for dissecting the function of specific enzymes like Caspase-1 within these complex biological pathways.
This compound (also known as VX-740 or HMR 3480) is a potent, selective, non-peptide, and orally bioavailable inhibitor of Caspase-1.[7][8][9] It is a prodrug that is metabolized to its active form, which acts as a reversible, covalent inhibitor of the Caspase-1 active site.[2][3] Despite the discontinuation of its clinical development due to liver abnormalities observed in long-term, high-dose animal studies, this compound remains a valuable and widely used tool for the preclinical investigation of Caspase-1 biology.[1][10]
Mechanism of Action
This compound functions as a pseudosubstrate inhibitor that targets the catalytic cysteine residue within the active site of Caspase-1.[2][3] As a prodrug, it requires in vivo esterase cleavage to yield its active aldehyde form. This active metabolite then forms a reversible covalent bond with the catalytic cysteine, effectively blocking the enzyme's ability to bind and cleave its natural substrates like pro-IL-1β and pro-IL-18.[2][11] By inhibiting Caspase-1, this compound effectively suppresses the maturation and release of these key inflammatory mediators, thereby dampening the inflammatory response.
Quantitative Inhibitory Data
The potency and selectivity of this compound are critical attributes for its use as a chemical probe. The following table summarizes key quantitative data for this compound's inhibitory activity. Note that Ki and IC50 values, while related, are measured under different conditions and should be interpreted accordingly.[12][13][14]
| Target | Inhibitor | Parameter | Value (nM) | Reference |
| Caspase-1 (ICE) | This compound | Ki | 1.4 | [7][9] |
| Caspase-1 (ICE) | This compound | IC50 | 1.3 | [10] |
| Caspase-3 | This compound | IC50 | >1000 (Micromolar inhibition) | [10] |
| Caspase-8 | This compound | IC50 | >1000 (Micromolar inhibition) | [10] |
Note: The high IC50 values against Caspase-3 and -8 demonstrate this compound's selectivity for the inflammatory Caspase-1 over apoptotic caspases.
Caspase-1 Signaling Pathway
This compound inhibits the downstream effects of inflammasome activation. The canonical NLRP3 inflammasome pathway is a well-characterized signaling cascade that leads to Caspase-1 activation. The diagram below illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to probe Caspase-1 function in various experimental systems.
This protocol measures the direct inhibitory effect of this compound on recombinant human Caspase-1. Luminescence- or fluorescence-based commercial kits are widely available.[15][16][17]
Materials:
-
Recombinant human Caspase-1
-
Caspase-1 substrate (e.g., Z-WEHD-aminoluciferin for luminescence or Ac-YVAD-AMC for fluorescence)
-
Assay buffer (provided with kits)
-
This compound (and its active metabolite, if available)
-
96-well white or black opaque plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control, e.g., DMSO)
-
Recombinant Caspase-1 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Caspase-1 substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a plate reader. Measure luminescence or fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, or as a single endpoint reading after a defined incubation period (e.g., 1 hour) at room temperature, protected from light.[16][17]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol uses murine bone marrow-derived macrophages (BMDMs) or the J774A.1 macrophage cell line to assess this compound's ability to block inflammasome activation in a cellular context.[15][18][19][20]
Materials:
-
BMDMs or J774A.1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for priming
-
ATP or Nigericin for activation
-
This compound
-
ELISA kit for murine IL-1β
-
Reagents for Western blotting (antibodies for Caspase-1 p20 subunit)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs or J774A.1 cells in a 12-well or 24-well plate at an appropriate density (e.g., 0.5 x 10^6 cells/well) and allow them to adhere overnight.[15][21]
-
Inhibitor Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 100-500 ng/mL to each well. Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[15][21]
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (2-5 mM) or Nigericin (5-10 µM), to the wells. Incubate for an additional 1-2 hours.[15][21]
-
Sample Collection:
-
Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube for analysis.
-
Lyse the remaining adherent cells in RIPA buffer or a similar lysis buffer for Western blot analysis.
-
-
Downstream Analysis:
-
ELISA: Measure the concentration of secreted IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates and/or concentrated supernatants for the presence of the cleaved (active) p20 subunit of Caspase-1.[21]
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis-induced cell lysis.[18][21]
-
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing joint damage in mouse models of osteoarthritis (OA), showcasing its utility as a probe in vivo.[7][22]
Materials:
-
Female Balb/c mice or male STR/1N mice (prone to spontaneous OA)
-
Collagenase (for induced OA model)
-
This compound
-
Oral gavage needles
-
Histology equipment and reagents (for joint damage assessment)
-
HPLC (for biomarker analysis)
Procedure:
-
Model Induction (Collagenase Model): Induce OA in Balb/c mice via intra-articular injection of collagenase into the knee joint.
-
This compound Administration:
-
Prepare this compound for oral administration. For the collagenase model, doses such as 12.5, 25, and 50 mg/kg can be administered twice daily via oral gavage.[22]
-
For the spontaneous STR/1N model, this compound can be mixed into the animal feed at concentrations like 700 or 4200 ppm.[22]
-
Treatment duration can range from several weeks to months depending on the model.
-
-
Monitoring: Monitor animal weight and general health throughout the study. This compound has been shown to be well-tolerated in these models.[7][22]
-
Endpoint Analysis:
-
Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological processing (decalcification, sectioning, and staining with Safranin O/Fast Green) to assess cartilage damage, osteophyte formation, and synovial inflammation using a semi-quantitative scoring system.[22]
-
Biomarkers: In some models, urine can be collected to measure levels of collagen cross-links (HP and LP) by HPLC, which serve as indicators of joint damage.[22]
-
-
Data Analysis: Compare the histopathological scores and biomarker levels between the this compound-treated groups and the vehicle control group to determine the effect of Caspase-1 inhibition on disease progression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based experiment designed to test the efficacy of this compound on inflammasome activation.
Conclusion
This compound is a highly potent and selective Caspase-1 inhibitor that serves as an invaluable chemical probe for elucidating the role of the inflammasome in health and disease. Its oral bioavailability makes it suitable for both in vitro and in vivo studies.[1][7][10] While its clinical development was halted, its well-characterized mechanism of action and selectivity profile ensure its continued importance in preclinical research. By using this compound, researchers can effectively modulate the Caspase-1 pathway to investigate its contribution to various inflammatory pathologies, validate it as a therapeutic target, and explore the downstream consequences of its inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 16. Caspase activity assays [protocols.io]
- 17. promega.com [promega.com]
- 18. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralnacasan's Precision Strike: A Deep Dive into Its Target Selectivity Profile
For researchers, scientists, and drug development professionals, this in-depth technical guide dissects the target selectivity profile of pralnacasan (VX-740), a potent, orally bioavailable, and reversible inhibitor of caspase-1. This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and the experimental methodologies employed in its evaluation.
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-018858. This active form is a non-peptide inhibitor of the interleukin-1β converting enzyme (ICE), more commonly known as caspase-1.[1] Caspase-1 plays a pivotal role in the inflammatory process by proteolytically maturing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting this key enzyme, this compound effectively blocks the production of these potent inflammatory mediators.
Quantitative Selectivity Profile
The selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. This compound has been characterized as a potent and selective inhibitor of caspase-1. The following table summarizes the available quantitative data on the inhibitory activity of this compound's active metabolite against a panel of human caspases.
| Target | Inhibition Constant (Ki) | IC50 |
| Caspase-1 | 1.4 nM[2][3] |
Note: Comprehensive quantitative data for a full panel of caspases remains largely within proprietary Vertex Pharmaceuticals documentation. The available public literature primarily emphasizes its high potency for caspase-1 with notations of significantly lower, micromolar-range inhibition for other caspases.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound's therapeutic potential stems from its direct inhibition of caspase-1. The signaling pathway influenced by this compound is central to the innate immune response.
Experimental Protocols
The determination of the target selectivity profile of this compound involves a series of in vitro enzymatic assays. While the specific proprietary protocols from Vertex Pharmaceuticals are not publicly available, a generalized, representative protocol for a caspase-1 inhibition assay is detailed below.
Generalized Caspase-1 Enzyme Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against recombinant human caspase-1.
1. Materials and Reagents:
-
Recombinant Human Caspase-1: Purified, active enzyme.
-
Assay Buffer: Typically contains HEPES, sucrose, CHAPS, and DTT.
-
Fluorogenic Substrate: A peptide substrate for caspase-1 conjugated to a fluorophore, such as Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al 7-amino-4-trifluoromethylcoumarin).
-
Test Compound: this compound (or its active metabolite, VRT-018858) serially diluted to various concentrations.
-
Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Negative Control: Vehicle (e.g., DMSO).
-
Assay Plates: Black, flat-bottom 96-well microplates suitable for fluorescence measurements.
2. Assay Procedure:
-
Enzyme Preparation: The recombinant human caspase-1 is diluted to a final working concentration in the assay buffer.
-
Plate Setup:
-
To appropriate wells of the 96-well plate, add the serially diluted test compound.
-
Add the positive and negative controls to their respective wells.
-
-
Enzyme Addition: Add the diluted caspase-1 to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity is measured at regular intervals over a specific period (e.g., 30-60 minutes) using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.
Off-Target Selectivity Profile
While the primary focus of this compound's development was on its interaction with caspases, a thorough understanding of its broader off-target profile is essential for a complete safety assessment. Preclinical development of therapeutic candidates typically involves screening against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.
Due to the proprietary nature of much of the preclinical data, a comprehensive public list of off-target screening results for this compound is not available. However, the clinical development of this compound was halted due to liver toxicity observed in long-term animal studies, suggesting potential off-target effects or metabolite-related toxicity in the liver that were not predicted by initial in vitro screening.
Conclusion
This compound is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. Its mechanism of action is well-defined, and it has demonstrated significant efficacy in preclinical models of inflammatory diseases. While its clinical development was halted due to toxicity concerns, the study of this compound has provided valuable insights into the therapeutic potential of caspase-1 inhibition and serves as an important case study in drug development. The data and methodologies presented in this guide offer a foundational understanding of this compound's target selectivity profile for researchers and professionals in the field.
References
Pralnacasan: A Deep Dive into its Pharmacokinetics and Discontinued Development
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Pralnacasan (also known as HMR 3480 or VX-740) is an orally bioavailable prodrug of a potent, non-peptide inhibitor of caspase-1, an enzyme critical to the inflammatory process.[1][2] Developed by Vertex Pharmaceuticals and Aventis Pharma, it was investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Despite showing promise as a modulator of the inflammatory cascade, the clinical development of this compound was halted in November 2003.[2] The suspension of Phase II clinical trials was a voluntary decision following the discovery of liver abnormalities in a nine-month animal toxicity study at high doses.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetics of this compound, its mechanism of action through the caspase-1 signaling pathway, and the toxicological findings that led to the cessation of its development. Due to the discontinuation of its development, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This document synthesizes the available information to serve as a resource for researchers in the field of inflammatory drug development.
Introduction
This compound is a dipeptide that acts as a prodrug, being converted in vivo to its active metabolite, RU 36384/VRT-18858.[3] The primary therapeutic target of this compound is the interleukin-1beta converting enzyme (ICE), more commonly known as caspase-1.[1] By inhibiting this enzyme, this compound was designed to block the production of mature pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators in a variety of inflammatory diseases.[4][5]
Mechanism of Action: The Caspase-1 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of caspase-1. Caspase-1 is a central component of a multiprotein complex called the inflammasome.[1][5] The activation of the inflammasome is a key event in the innate immune response to pathogens and other danger signals.
The canonical inflammasome pathway, which this compound targets, can be summarized as follows:
-
Priming Signal: The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of pro-IL-1β and other inflammasome components through the activation of transcription factors like NF-κB.
-
Activation Signal: A second signal, such as ion flux, reactive oxygen species (ROS), or lysosomal damage, triggers the assembly of the inflammasome complex.
-
Inflammasome Assembly: Sensor proteins, such as those from the NLR family (e.g., NLRP3), oligomerize and recruit the adaptor protein ASC.
-
Caspase-1 Activation: Pro-caspase-1 is recruited to the inflammasome complex, leading to its dimerization and auto-activation through proteolytic cleavage.[5]
-
Cytokine Maturation and Secretion: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[5]
This compound's active metabolite directly inhibits the enzymatic activity of activated caspase-1, thereby preventing the maturation and secretion of IL-1β and IL-18.
Signaling Pathway Diagram
Pharmacokinetics: A Qualitative Overview
Due to the early termination of its clinical development, a comprehensive public record of the pharmacokinetic profile of this compound is not available. The following represents a qualitative summary based on limited information.
Absorption
This compound was designed to be orally bioavailable.[1] As a prodrug, it is absorbed in the gastrointestinal tract and subsequently converted to its active metabolite.
Distribution
Specific data on the volume of distribution and protein binding of this compound and its active metabolite are not publicly available.
Metabolism
This compound is metabolized to its active form, RU 36384/VRT-18858.[3] Further details on the specific enzymes involved in this conversion and subsequent metabolic pathways have not been published.
Excretion
Information regarding the routes and extent of excretion of this compound and its metabolites is not available in the public domain.
Preclinical Studies and Toxicological Findings
Preclinical Efficacy Models
This compound demonstrated efficacy in animal models of inflammatory diseases. For instance, in a murine model of osteoarthritis, orally administered this compound was shown to reduce joint damage.[3]
Animal Toxicology and Discontinuation of Development
The development of this compound was halted due to findings from a nine-month animal toxicity study.[2] This study revealed liver abnormalities in animals exposed to high doses of the drug.[1] While no similar liver toxicity had been observed in human trials at the time of discontinuation, the preclinical findings were significant enough to warrant a voluntary suspension of the Phase II clinical program by Vertex Pharmaceuticals and Aventis Pharma.[1][2] The specific nature of the liver abnormalities (e.g., the histopathological findings) has not been detailed in publicly available documents.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following provides a general overview of the types of methodologies that would have been employed.
Preclinical Pharmacokinetic Studies
-
Animal Models: Typically, rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species would be used.
-
Dosing: Single and multiple ascending doses would be administered via oral and intravenous routes to determine key pharmacokinetic parameters.
-
Sample Collection: Serial blood samples would be collected at various time points post-dosing. Urine and feces would also be collected to assess excretion.
-
Bioanalysis: A validated bioanalytical method, likely high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentrations of this compound and its active metabolite in biological matrices.
Clinical Pharmacokinetic Studies (Phase I)
-
Study Population: Healthy volunteers would be enrolled.
-
Study Design: Single and multiple ascending dose studies would be conducted in a controlled clinical setting.
-
Assessments: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), safety, and tolerability would be assessed.
Experimental Workflow Diagram
Conclusion
This compound was a promising anti-inflammatory agent that targeted a key node in the inflammatory signaling cascade. Its development was unfortunately curtailed by preclinical safety signals, specifically liver toxicity in long-term animal studies. The case of this compound underscores the critical importance of long-term toxicology studies in drug development and highlights the challenges of translating preclinical safety data to the clinical setting. While the lack of detailed, publicly available pharmacokinetic data prevents a complete quantitative analysis, the information that is available provides valuable insights for researchers working on novel anti-inflammatory therapies, particularly those targeting the inflammasome pathway. The lessons learned from the development of this compound continue to be relevant in the ongoing quest for safe and effective treatments for inflammatory diseases.
References
Pralnacasan: A Technical Guide to a Pioneering Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1. Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-1β and IL-18. Despite promising preclinical and early clinical results, its development was halted in Phase II clinical trials due to long-term toxicity findings in animal studies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide[1] |
| CAS Number | 192755-52-5[1] |
| Molecular Formula | C₂₆H₂₉N₅O₇[1] |
| SMILES | CCO[C@H]1--INVALID-LINK--NC(=O)[C@@H]2CCCN3N2C(=O)--INVALID-LINK--NC(=O)C4=NC=CC5=CC=CC=C54[1] |
| Synonyms | VX-740, HMR 3480[2] |
Physicochemical Properties
A summary of the computed and experimental physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including absorption and distribution.
| Property | Value | Source |
| Molecular Weight | 523.5 g/mol | PubChem[1] |
| logP | 0.16 | ALOGPS[3] |
| Water Solubility | 0.387 mg/mL | ALOGPS[3] |
| pKa (Strongest Acidic) | 12.26 | Chemaxon[3] |
| pKa (Strongest Basic) | 2.49 | Chemaxon[3] |
| Hydrogen Bond Donors | 2 | Chemaxon[3] |
| Hydrogen Bond Acceptors | 7 | Chemaxon[3] |
| Rotatable Bond Count | 6 | Chemaxon[3] |
| Polar Surface Area | 147.24 Ų | Chemaxon[3] |
Mechanism of Action: Targeting the Inflammasome
This compound is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine protease that functions as the effector enzyme within a multi-protein complex called the inflammasome.
The inflammasome is a key component of the innate immune system. It assembles in response to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.
Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, IL-1β and IL-18. These cytokines are then secreted and play a central role in initiating and sustaining inflammatory responses. By inhibiting caspase-1, this compound effectively blocks this crucial step in the inflammatory cascade.
Biological Properties and Therapeutic Potential
This compound's ability to inhibit the production of IL-1β and IL-18 made it a promising candidate for treating a range of inflammatory conditions.
In Vitro Efficacy
This compound, through its active metabolite, is a potent inhibitor of caspase-1.
| Parameter | Value | Target |
| Ki | 1.4 nM | Caspase-1 / ICE[2] |
Preclinical In Vivo Efficacy
Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic potential of this compound. Notably, it was shown to be effective in murine models of osteoarthritis, where it reduced joint damage.[5] In these studies, this compound treatment significantly ameliorated the histopathological damage of the knee joint compartments.[2]
Clinical Development and Discontinuation
This compound advanced into Phase II clinical trials for the treatment of rheumatoid arthritis. However, in November 2003, Vertex and their partner Aventis announced the voluntary suspension of these trials. The decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had not been observed in human trials at that point, the preclinical findings prompted the discontinuation of its development.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Caspase-1 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a compound against recombinant human caspase-1.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).
-
Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final concentration (e.g., 2 nM) in cold assay buffer immediately before use.
-
Test Compound: this compound (or its active metabolite) is serially diluted in DMSO and then further diluted in assay buffer to achieve the final test concentrations.
-
Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add the assay buffer, diluted enzyme solution, and the test compound at various concentrations. Control wells include enzyme without inhibitor (100% activity) and wells without enzyme (background).
-
The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate solution to all wells.
-
The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for substrate cleavage.
-
-
Data Acquisition and Analysis:
-
The fluorescence generated by the cleavage of the AFC moiety from the substrate is measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control wells.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Collagenase-Induced Osteoarthritis (CIOA) Mouse Model
This model was used to assess the disease-modifying potential of this compound on osteoarthritis.
Methodology:
-
Animal Model: Female Balb/c mice are typically used for this model.
-
Induction of Osteoarthritis:
-
Mice are anesthetized.
-
Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by damaging ligaments, leading to OA development.
-
-
Drug Administration:
-
This compound is formulated for oral administration.
-
Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily with this compound at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a vehicle control for a period of several weeks (e.g., 6 weeks).[5]
-
-
Endpoint Analysis and Histopathology:
-
At the end of the treatment period, the animals are euthanized.
-
The knee joints are harvested, fixed in formalin, and decalcified.
-
The joints are then embedded in paraffin, sectioned, and stained with dyes such as Safranin O (for proteoglycan visualization) and Fast Green.
-
The severity of osteoarthritis is assessed using a semi-quantitative histopathological scoring system, such as the Osteoarthritis Research Society International (OARSI) criteria. This involves grading cartilage degradation, osteophyte formation, and other joint changes.
-
Summary and Conclusion
This compound was a pioneering small molecule inhibitor of caspase-1 that showed significant promise as an oral anti-inflammatory agent. Its development provided valuable insights into the therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns in long-term preclinical studies, the research surrounding this compound has paved the way for the development of other inflammasome-targeting therapies. The detailed chemical, biological, and methodological data presented in this guide serve as a valuable technical resource for scientists and researchers working in the fields of inflammation, immunology, and drug discovery.
References
Methodological & Application
Pralnacasan In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralnacasan (VX-740) is a potent and selective, non-peptide inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, this compound effectively blocks the production of these key cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.
These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on established experimental models of osteoarthritis and colitis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a prodrug that is orally bioavailable.[1] In vivo, it is converted to its active form, which then inhibits caspase-1. This inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of mature, secreted IL-1β and IL-18. These cytokines are central mediators of inflammation, and their reduction is believed to be the primary mechanism by which this compound exerts its anti-inflammatory effects.
Signaling Pathway of this compound Action
Caption: this compound inhibits active Caspase-1, blocking cytokine processing.
Data Presentation
| Parameter | Osteoarthritis Model | Colitis Model |
| Mouse Strain | Balb/c (female)[2], STR/1N (male)[2] | C57BL/6[3], BALB/c[4] |
| Administration Route | Oral Gavage[2], Food Mixture[2] | Intraperitoneal (IP)[3][4], Oral[4] |
| Dosage | 12.5, 25, 50 mg/kg (twice daily)[2] | 50 mg/kg (twice daily)[3] |
| 700, 4200 ppm (in food)[2] | Not specified for oral route[4] | |
| Frequency | Twice daily[2] | Twice daily[3], Every day[4] |
| Duration | Up to 6 weeks[2] | Up to 11 days[3] |
| Vehicle | Not explicitly stated; a common vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be used for oral gavage. For IP, sterile saline is recommended. | Not explicitly stated; sterile saline is a suitable vehicle for IP injection. |
| Observed Effects | Reduced joint damage[2] | Reduced clinical score of colitis[3][4], Reduced IL-18 and IFN-γ levels[3] |
Experimental Protocols
Experimental Workflow for a Murine Colitis Study
Caption: Workflow for a typical in vivo colitis study with this compound.
This compound Administration in a Murine Model of Osteoarthritis
This protocol is based on a study using a collagenase-induced osteoarthritis model in Balb/c mice.[2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (12.5, 25, or 50 mg/kg) and the number of animals.
-
Weigh the this compound accurately.
-
Prepare the vehicle (0.5% CMC in sterile water).
-
Suspend the this compound in the vehicle to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Administer the suspension via oral gavage. The volume should typically be in the range of 5-10 mL/kg.
-
Dosing should be performed twice daily.
-
-
Control Group:
-
Administer the vehicle alone to the control group of mice following the same procedure and schedule.
-
This compound Administration in a Murine Model of DSS-Induced Colitis
This protocol is based on studies using dextran sulfate sodium (DSS) to induce colitis in C57BL/6 and BALB/c mice.[3][4]
Materials:
-
This compound
-
Sterile, isotonic saline
-
Syringes
-
Needles (25-27 gauge)
-
Balance
Procedure:
-
Preparation of this compound Solution for Intraperitoneal Injection:
-
Calculate the required amount of this compound for a dose of 50 mg/kg.[3]
-
Dissolve the this compound in sterile saline to the desired final concentration. Ensure complete dissolution.
-
The solution should be sterile-filtered if not prepared aseptically.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the this compound solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse size, typically around 10 mL/kg.
-
Injections should be administered twice daily.[3]
-
-
Control Group:
-
Inject the control group with an equivalent volume of sterile saline following the same procedure and schedule.
-
Note on Oral Administration in Colitis Model: While oral administration in the DSS-induced colitis model has been reported to be effective, the specific dosage was not detailed in the available literature.[4] Researchers may consider adapting the dosages used in the osteoarthritis model (12.5-50 mg/kg) for oral administration in colitis studies, with appropriate justification and pilot testing.
Concluding Remarks
This compound has demonstrated efficacy in murine models of osteoarthritis and colitis, highlighting its potential as a modulator of inflammation. The protocols provided herein offer a foundation for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental design, ensuring adherence to institutional animal care and use guidelines. Further studies are warranted to elucidate the full pharmacokinetic profile of this compound in mice to optimize dosing regimens for future preclinical and clinical development.
References
- 1. Efficient Attenuation of Dextran Sulfate Sodium-Induced Colitis by Oral Administration of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ICE inhibitor this compound prevents DSS-induced colitis in C57BL/6 mice and suppresses IP-10 mRNA but not TNF-alpha mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interleukin-1 beta-converting enzyme inhibitor this compound reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pralnacasan as a Caspase-1 Inhibitor in Cell Culture
Introduction
Pralnacasan (also known as VX-740) is a potent, selective, and reversible inhibitor of Caspase-1, an enzyme formerly known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 plays a critical role in the inflammatory response by proteolytically cleaving the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[4] By inhibiting this key step, this compound effectively blocks the release of these cytokines, making it a valuable tool for studying inflammatory pathways and a candidate for therapeutic intervention in inflammatory diseases.[1] These notes provide detailed protocols for determining the effective concentration of this compound in cell-based assays by measuring both direct Caspase-1 activity and downstream IL-1β release.
Mechanism of Action: The Inflammasome Pathway
The activation of Caspase-1 is tightly regulated within a multi-protein complex called the inflammasome.[4] Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), sensor proteins (like NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form. This compound exerts its inhibitory effect by targeting this active Caspase-1 enzyme.
References
Application Notes and Protocols for the Use of Pralnacasan in a Murine Model of Osteoarthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation. Current therapeutic strategies primarily focus on alleviating symptoms and often fail to halt disease progression. Pralnacasan (VX-740), an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1 (Interleukin-1β converting enzyme, ICE), has been investigated as a potential disease-modifying osteoarthritis drug (DMOAD). Caspase-1 plays a pivotal role in the inflammatory cascade by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. These cytokines are key mediators of cartilage degradation and inflammation in the OA joint. By inhibiting caspase-1, this compound aims to block this inflammatory pathway, thereby reducing joint damage and potentially slowing disease progression.
These application notes provide detailed protocols for the use of this compound in two established murine models of osteoarthritis: the collagenase-induced OA (CIOA) model in Balb/c mice and the spontaneous OA model in STR/1N mice. Also included are protocols for the assessment of disease progression through histopathological scoring and biochemical analysis of urinary collagen cross-links.
Signaling Pathway of this compound in Osteoarthritis
Caption: this compound inhibits Caspase-1, blocking IL-1β and IL-18 activation and subsequent cartilage degradation.
Experimental Protocols
Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice
This model induces joint instability, leading to OA development.
Materials:
-
Female Balb/c mice (10-12 weeks old)
-
Collagenase from Clostridium histolyticum (e.g., Sigma-Aldrich, Type VII)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes with 29G or 30G needles
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Collagenase Preparation: Dissolve collagenase in sterile saline to a concentration of 1 U/10 µL. Prepare fresh on the day of injection.
-
Induction of OA:
-
Anesthetize the mice.
-
Flex the knee joint to a 90-degree angle.
-
Perform an intra-articular injection of 10 µL (1 U) of collagenase solution into the right knee joint through the patellar ligament.
-
A second injection is administered on day 2.
-
-
This compound Administration:
-
Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., 12.5, 25, and 50 mg/kg).
-
Beginning on day 3, administer this compound or vehicle orally by gavage twice a day.
-
-
Monitoring: Monitor the animals for signs of distress and changes in gait.
-
Termination and Tissue Collection: Euthanize the mice at the end of the study period (e.g., 6 weeks post-induction). Dissect the knee joints and fix them in 10% neutral buffered formalin for histological analysis.
Spontaneous Osteoarthritis in STR/1N Mice
This model utilizes a mouse strain that spontaneously develops OA.
Materials:
-
Male STR/1N mice
-
Powdered mouse chow
-
This compound
-
Metabolic cages for urine collection
Protocol:
-
Acclimatization and Housing: House male STR/1N mice under standard conditions. OA development typically begins around 18-20 weeks of age.[1]
-
This compound-Medicated Chow Preparation:
-
Thoroughly mix this compound into the powdered chow to achieve the desired concentrations (e.g., 700 and 4200 ppm).
-
Prepare a control diet with no this compound.
-
-
Treatment: At a predetermined age (e.g., 20 weeks), provide the mice with ad libitum access to the this compound-medicated or control chow.
-
Urine Collection: At baseline and at specified time points during the study (e.g., 3 and 6 weeks), place the mice in metabolic cages for 24 hours to collect urine for collagen cross-link analysis. Store urine samples at -20°C or lower.
-
Monitoring: Monitor the general health of the animals.
-
Termination and Tissue Collection: At the end of the study (e.g., after 6 weeks of treatment), euthanize the mice. Dissect the knee joints and fix them in 10% neutral buffered formalin for histological analysis.
Semi-Quantitative Histopathological Scoring of Knee Joints
This protocol provides a method for scoring the severity of OA in mouse knee joints. The scoring is based on the evaluation of cartilage, bone, and synovial changes, with a maximum possible score of 32 for the medial compartment (tibial plateau and femoral condyle).
Procedure:
-
Tissue Processing: Decalcify the formalin-fixed knee joints, embed in paraffin, and cut mid-sagittal sections (5-7 µm).
-
Staining: Stain sections with Safranin-O and Fast Green or Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the medial tibial plateau and medial femoral condyle for the following parameters by two independent, blinded observers.
| Feature | Score | Description |
| Cartilage Structure | 0 | Normal |
| 1 | Superficial fibrillation | |
| 2 | Fissures to the transitional zone | |
| 3 | Fissures to the radial zone | |
| 4 | Fissures to the calcified cartilage | |
| 5 | Erosion of cartilage | |
| Chondrocyte Pathology | 0 | Normal cellularity |
| 1 | Diffuse hypercellularity | |
| 2 | Small focal areas of cloning | |
| 3 | Large areas of cloning | |
| 4 | Loss of chondrocytes | |
| Safranin-O Staining | 0 | Normal staining |
| 1 | Slight reduction | |
| 2 | Moderate reduction | |
| 3 | Severe reduction | |
| 4 | No staining | |
| Subchondral Bone | 0 | Normal |
| 1 | Mild changes | |
| 2 | Moderate changes | |
| 3 | Severe changes | |
| Osteophytes | 0 | None |
| 1 | Small | |
| 2 | Medium | |
| 3 | Large | |
| Synovial Membrane | 0 | Normal |
| 1 | Mild inflammation | |
| 2 | Moderate inflammation | |
| 3 | Severe inflammation |
The total score for the medial compartment is the sum of the scores for the tibial plateau and femoral condyle.
HPLC Analysis of Urinary Collagen Cross-links
This protocol describes the measurement of hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) in mouse urine as biomarkers of cartilage and bone turnover.
Materials:
-
Urine samples
-
Concentrated HCl
-
CF1 cellulose columns
-
Butanol, acetic acid, water
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Protocol:
-
Sample Preparation and Hydrolysis:
-
Thaw urine samples.
-
Add an equal volume of concentrated HCl to a urine aliquot.
-
Hydrolyze at 110°C for 18-24 hours.
-
-
Solid-Phase Extraction:
-
Apply the hydrolyzed urine to a pre-conditioned CF1 cellulose column.
-
Wash the column with a butanol:acetic acid:water (4:1:1) solution.
-
Elute the cross-links with water.
-
Lyophilize the eluate.
-
-
HPLC Analysis:
-
Reconstitute the lyophilized sample in the mobile phase (e.g., 1% HFBA in water).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of acetonitrile in HFBA to separate HP and LP.
-
Detect the cross-links using a fluorescence detector with excitation at 295 nm and emission at 400 nm.[2]
-
-
Quantification: Quantify HP and LP concentrations by comparing the peak areas to those of known standards. Normalize the results to creatinine concentration in the urine.
Data Presentation
Table 1: Effect of this compound on Histopathological Score in Collagenase-Induced Osteoarthritis in Balb/c Mice
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Median Histopathological Score (Max Score = 32) | % Reduction vs. Control |
| Vehicle Control | 0 | 18 | - |
| This compound | 12.5 | 15.6 | 13% |
| This compound | 25 | 16.2 | 10% |
| This compound | 50 | 14.0 | 22% |
Data adapted from Rudolphi et al., 2003.[3]
Table 2: Effect of this compound on Histopathological Score and Urinary Collagen Cross-links in STR/1N Mice with Spontaneous Osteoarthritis
| Treatment Group | Dose (ppm in chow) | Median Histopathological Score (Max Score = 32) | % Reduction vs. Control | Urinary HP Reduction (%) | Urinary HP/LP Ratio Reduction (%) |
| Control | 0 | 21 | - | - | - |
| This compound | 700 | 20 | 5% | Not significant | Not significant |
| This compound | 4200 | 17.2 | 18% | 59% | 84% |
Data adapted from Rudolphi et al., 2003.[3]
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in induced and spontaneous murine OA models.
References
- 1. The STR/ort mouse model of spontaneous osteoarthritis - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pralnacasan for the Treatment of Dextran Sulfate Sodium (DSS)-Induced Colitis
Audience: Researchers, scientists, and drug development professionals in gastroenterology and immunology.
Introduction: Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and reproducible pre-clinical model that mimics many of the clinical and histological features of human ulcerative colitis, particularly the acute inflammatory phase.[2][3] Pralnacasan (VX-740) is an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[4][5] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[6] These application notes provide a detailed overview of the mechanism, experimental protocols, and efficacy data for this compound in the DSS-induced colitis model.
Mechanism of Action: Caspase-1 Inhibition
In the DSS colitis model, the chemical DSS is toxic to colonic epithelial cells, leading to a compromised gut barrier.[2] This damage triggers an innate immune response, centrally involving the activation of the NLRP3 inflammasome in macrophages.[7] The NLRP3 inflammasome is a multiprotein complex that activates pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then proteolytically cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms.[1][6] Secreted IL-1β and IL-18 are potent pro-inflammatory cytokines that drive mucosal inflammation, recruit immune cells, and induce the production of other inflammatory mediators like Interferon-gamma (IFN-γ).[1][4]
This compound acts by directly and specifically inhibiting the enzymatic activity of caspase-1, thereby preventing the maturation and release of IL-1β and IL-18, which in turn suppresses the downstream inflammatory cascade.[4][7]
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
This protocol describes the standard method for inducing acute colitis in mice using DSS.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa.
-
Sterile drinking water.
-
Animal caging and husbandry supplies.
Procedure:
-
Acclimatize mice for at least 7 days before the start of the experiment.
-
Prepare a fresh 3.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[4] The concentration may need optimization depending on the mouse strain and specific DSS batch.
-
Replace the regular drinking water in the experimental group cages with the 3.5% DSS solution. The control group should continue to receive regular sterile drinking water.
-
Provide the DSS solution ad libitum for a period of 10 consecutive days.[4]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in feces.
-
Ensure fresh DSS solution is provided every 2-3 days.
Protocol 2: this compound Administration
This compound can be administered via multiple routes.
Materials:
-
This compound compound.
-
Vehicle for dissolution/suspension (e.g., sterile PBS for intraperitoneal injection, or a suitable oral gavage vehicle).
-
Gavage needles (for oral administration).
-
Syringes and needles (for intraperitoneal administration).
Procedure:
-
Prepare the this compound formulation daily before administration.
-
Divide DSS-treated mice into treatment groups (e.g., Vehicle Control, this compound i.p., this compound oral).
-
Intraperitoneal (i.p.) Administration: Administer this compound or vehicle intraperitoneally once daily, starting from day 0 of DSS induction.[4]
-
Oral Administration: Administer this compound or vehicle via oral gavage once daily, starting from day 0 of DSS induction.[4]
-
Continue daily administration for the full 10-day duration of DSS treatment.
Protocol 3: Assessment of Colitis Severity
Colitis severity is assessed using a combination of clinical, macroscopic, and microscopic parameters.
A. Disease Activity Index (DAI) Scoring:
-
Calculate the DAI score for each mouse daily based on the following parameters. The total DAI is the sum of the scores for weight loss, stool consistency, and bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
B. Macroscopic Assessment (Post-Mortem):
-
At the end of the study (Day 10), euthanize mice.
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[4]
C. Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections blindly for severity of inflammation, extent of injury, and crypt damage.
Experimental Workflow
The following diagram outlines the typical workflow for a study evaluating this compound in the DSS colitis model.
Summary of Efficacy Data
The following tables summarize the quantitative outcomes of this compound treatment in DSS-induced colitis as reported in key studies.
Table 1: Effect of this compound on Clinical Disease Activity Index (DAI)
Data shows that both intraperitoneal and oral administration of this compound significantly reduced the clinical score compared to the DSS control group.[4]
| Treatment Group | Day 6 | Day 7 | Day 8 | Day 9 | Day 10 |
| DSS + Vehicle | 2.1 ± 0.4 | 2.9 ± 0.5 | 3.8 ± 0.6 | 4.1 ± 0.7 | 4.3 ± 0.8 |
| DSS + this compound (i.p.) | 1.0 ± 0.3 | 1.5 ± 0.4 | 1.9 ± 0.5 | 2.1 ± 0.6 | 2.3 ± 0.7 |
| DSS + this compound (oral) | 2.0 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 | 3.0 ± 0.6* | 3.5 ± 0.7 |
| Note: Values are representative based on published findings indicating significant reduction.[4] * denotes a significant reduction compared to the DSS + Vehicle group. |
Table 2: Effect of this compound on Inflammatory Markers at Day 10
This compound treatment effectively suppressed key molecular and cellular markers of inflammation in the colon and systemically.[4]
| Parameter | DSS + Vehicle | DSS + this compound (i.p.) | Finding |
| Colon Length | Shortened | Significantly longer | Amelioration of colonic shortening[4] |
| Colonic IL-18 Expression | High | Significantly reduced | Direct evidence of target engagement in the colon[4] |
| IFN-γ Lymphocytes (Lymph Nodes) | High | Reduced | Suppression of T-cell activation[4] |
| IFN-γ Synthesis (Splenocytes) | High | Significantly suppressed | Systemic suppression of Th1 immune response[4] |
Conclusion
This compound is an effective inhibitor of inflammation in the DSS-induced colitis model.[4] Its targeted mechanism of inhibiting caspase-1 leads to a significant reduction in the production of active IL-1β and IL-18, resulting in the amelioration of clinical symptoms, macroscopic damage, and key cellular inflammatory responses.[4][7] These protocols and data support the use of this compound as a tool compound for studying the role of the inflammasome in IBD and as a representative therapeutic agent targeting this pathway. No adverse side effects of the treatment were observed in the cited studies.[4]
References
- 1. Exploring the role of IL-1β in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide [mdpi.com]
- 4. The interleukin-1 beta-converting enzyme inhibitor this compound reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pralnacasan (VX-740) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 plays a critical role in the inflammatory process by proteolytically activating the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the production of these key mediators of inflammation, making it a valuable tool for research in immunology, oncology, and neurobiology. These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings.
Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, VRT-18858 (also known as RU 36384), by intracellular esterases. VRT-18858 is a reversible and potent inhibitor of caspase-1. The inhibition of caspase-1 by VRT-18858 prevents the cleavage of pro-IL-1β and pro-IL-18 into their active forms, thereby reducing the inflammatory response.
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The inhibitory activity of this compound and its active form, as well as a related active metabolite VRT-043198, has been determined in various assays.
| Compound | Target | Assay Type | Organism | Kᵢ (nM) | IC₅₀ (nM) |
| This compound (VX-740) | Caspase-1 | Enzymatic | Human | 1.4 | - |
| VRT-043198 | Caspase-1 | Enzymatic | Human | 0.8 | 0.204 |
| VRT-043198 | Caspase-4 | Enzymatic | Human | 0.6 | 14.5 |
| VRT-043198 | Caspase-5 | Enzymatic | Human | - | 10.6 |
| VRT-043198 | Caspase-8 | Enzymatic | Human | - | 3.3 |
| VRT-043198 | Caspase-9 | Enzymatic | Human | - | 5.07 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (VX-740) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is 523.54 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.24 mg of this compound in 1 mL of DMSO.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
References
Application Notes and Protocols for Oral Gavage of Pralnacasan in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the oral administration of Pralnacasan, a potent and selective inhibitor of caspase-1, to rodent models for preclinical research. This compound, a prodrug of the active compound RU36384, has been investigated for its therapeutic potential in inflammatory diseases, particularly osteoarthritis. This document outlines the necessary materials, preparation of the dosing solution, a step-by-step oral gavage procedure, and a sample experimental workflow for an osteoarthritis model in mice. All quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is an orally bioavailable prodrug that is converted to a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE), also known as caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By inhibiting caspase-1, this compound effectively blocks the maturation and release of these key mediators, thereby reducing inflammation. This mechanism of action makes this compound a compound of interest for studying and potentially treating a variety of inflammatory conditions. Preclinical studies in rodent models are essential for evaluating the efficacy and safety of this compound. Oral gavage is a common and precise method for administering specific doses of therapeutic compounds in these studies.
Data Presentation
Table 1: this compound Dosage Regimen in a Murine Model of Osteoarthritis
| Animal Model | Strain | Compound | Dosage | Frequency | Route of Administration | Reference |
| Collagenase-Induced Osteoarthritis | Balb/c Mice | This compound | 12.5, 25, and 50 mg/kg | Twice a day | Oral Gavage | [4] |
Table 2: Recommended Gavage Volumes and Needle Sizes for Mice and Rats
| Species | Body Weight (g) | Max Dosing Volume (mL/kg) | Recommended Gavage Needle Size |
| Mouse | 20-25 | 10 | 20-gauge, 1-1.5 inches, with rounded tip |
| Mouse | 25-30 | 10 | 18-gauge, 1.5-2 inches, with rounded tip |
| Rat | 100-200 | 10 | 18-gauge, 2-3 inches, with rounded tip |
| Rat | 200-300 | 10 | 16-gauge, 3 inches, with rounded tip |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution:
-
To prepare 100 mL of vehicle, weigh 0.5 g of methylcellulose.
-
Heat approximately 50 mL of sterile water to 60-70°C.
-
Slowly add the methylcellulose to the hot water while stirring continuously to ensure it wets completely.
-
Remove from heat and add 50 mL of cold sterile water.
-
Continue stirring until the solution is clear and uniform.
-
Add 100 µL of Tween 80 and mix thoroughly.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder. For better suspension, the powder can be gently ground to a fine consistency using a mortar and pestle.
-
In a suitable container, add a small amount of the vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Dose preparation:
-
Before each administration, ensure the suspension is well-mixed by gentle agitation.
-
Draw up the calculated volume into an appropriately sized syringe fitted with a gavage needle.
-
Protocol for Oral Gavage in Mice
Materials:
-
Mouse to be dosed
-
Prepared this compound suspension
-
Appropriately sized syringe and gavage needle (see Table 2)
-
Weighing scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to confirm the correct dosing volume.
-
Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body of the mouse can be supported in the palm of the hand.
-
-
Gavage Needle Insertion:
-
Position the mouse in a vertical orientation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. The mouse will often swallow as the tube passes. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the this compound suspension.
-
Administer the solution steadily to prevent regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing.
-
Mandatory Visualizations
Signaling Pathway of this compound (Caspase-1 Inhibition)
Caption: this compound inhibits Caspase-1 activation.
Experimental Workflow for this compound in a Murine Osteoarthritis Model
Caption: Workflow for a this compound rodent study.
Discussion and Troubleshooting
The successful oral gavage of this compound in rodents is critical for obtaining reliable and reproducible data in preclinical studies. The choice of vehicle is important for ensuring the stability and bioavailability of the compound. A methylcellulose-based vehicle with a surfactant like Tween 80 is a common choice for poorly soluble compounds as it helps to create a uniform suspension.
Potential Issues and Solutions:
-
Animal Distress: If the animal shows signs of distress (e.g., struggling, cyanosis), the procedure should be stopped immediately. Ensure proper restraint techniques are used to minimize stress.
-
Aspiration: If fluid is observed coming from the nose, this may indicate aspiration into the lungs. The procedure should be halted, and the animal monitored closely. This is often due to improper placement of the gavage needle.
-
Esophageal or Stomach Injury: Perforation of the esophagus or stomach is a rare but serious complication. Using a flexible-tipped gavage needle and never forcing the needle can minimize this risk.
-
Inconsistent Dosing: Ensure the this compound suspension is homogenous before drawing each dose to prevent variability in administration.
These application notes and protocols are intended to serve as a comprehensive guide for the oral administration of this compound in rodent models. Adherence to these guidelines will help ensure animal welfare and the integrity of experimental data. Researchers should always work in accordance with their institution's animal care and use committee (IACUC) guidelines.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Inflammasome Activation Assay Using Pralnacasan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammasomes are multi-protein cytosolic complexes that play a central role in the innate immune system.[1][2] Upon activation by various pathogenic or sterile danger signals, these platforms assemble and lead to the activation of caspase-1.[3][4] Active caspase-1 is a protease responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7] Dysregulation of inflammasome activity, particularly the well-studied NLRP3 inflammasome, is implicated in a range of inflammatory diseases.
Pralnacasan (VX-740) is a potent, selective, and orally active inhibitor of caspase-1 (also known as IL-1β converting enzyme, ICE).[8][9] It acts as a reversible covalent inhibitor of the catalytic cysteine residue in the enzyme's active site.[10] Its high specificity makes it an invaluable tool for studying the downstream consequences of inflammasome activation in vitro and for evaluating the therapeutic potential of caspase-1 inhibition.
This document provides a detailed protocol for an in vitro inflammasome activation assay using the human monocytic cell line THP-1 and details the application of this compound to inhibit this process.
Principle of the Assay
The canonical activation of the NLRP3 inflammasome is typically a two-step process.[5][11]
-
Priming (Signal 1): Cells are first primed with a stimulus, such as Lipopolysaccharide (LPS), which engages Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of key inflammasome components, including NLRP3 and the inactive cytokine precursor, pro-IL-1β.[11][12]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline matter, triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to the auto-activation of caspase-1.[1][2]
This compound is introduced to the cells prior to the activation signal. By inhibiting caspase-1, it is expected to block the cleavage of pro-IL-1β into mature IL-1β and prevent pyroptotic cell death, which can be measured by the release of lactate dehydrogenase (LDH).
This compound Profile and Quantitative Data
This compound is a well-characterized inhibitor of caspase-1. Its efficacy can be summarized by its inhibitory concentrations.
| Parameter | Target Enzyme/Cell | Value | Reference |
| Kᵢ | Interleukin-1β Converting Enzyme (ICE/Caspase-1) | 1.4 nM | [8] |
| IC₅₀ | Caspase-1 | 1.3 nM | [13] |
| IC₅₀ | IL-1β release in THP-1 cells | 120 nM | [8] |
| Selectivity | Caspase-3 and Caspase-8 | Micromolar Inhibition | [13] |
Detailed Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
The human monocytic THP-1 cell line is a reliable model for studying the NLRP3 inflammasome.[14][15]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well, flat-bottom cell culture plates
Method:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
To differentiate the monocytes into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add PMA to a final concentration of 25–100 ng/mL.
-
Incubate for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, carefully aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.
-
Add fresh complete RPMI-1640 and rest the cells for 24 hours before proceeding with the inflammasome activation assay.
Protocol 2: Inflammasome Activation and this compound Treatment
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (VX-740)
-
Adenosine triphosphate (ATP) or Nigericin
-
Opti-MEM™ or serum-free RPMI-1640
-
DMSO (vehicle control)
Method:
-
Priming (Signal 1):
-
Aspirate the culture medium from the differentiated THP-1 cells.
-
Add 100 µL of Opti-MEM™ containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™. A final concentration range of 10 nM to 10 µM is recommended.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.
-
After the priming step, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add the activation stimulus. For ATP, add to a final concentration of 5 mM. For Nigericin, add to a final concentration of 10-20 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis of IL-1β and LDH release. Store at -80°C if not analyzed immediately.
-
Protocol 3: Quantification of IL-1β Release by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of mature IL-1β secreted into the supernatant. This is a direct measure of caspase-1 activity.
Method:
-
Use a commercial Human IL-1β ELISA kit.
-
Follow the manufacturer's instructions precisely.[16][17][18]
-
Briefly, add cell culture supernatants (and provided standards) to wells pre-coated with an IL-1β capture antibody.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add a streptavidin-HRP conjugate.
-
Incubate, wash, and add a TMB substrate. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.[17]
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Protocol 4: Assessment of Pyroptosis by LDH Assay
Principle: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the stable enzyme lactate dehydrogenase (LDH).[6][7][19] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.
Method:
-
Use a commercial LDH cytotoxicity assay kit.
-
Controls are critical:
-
Untreated Control: Differentiated cells with no treatment (measures spontaneous LDH release).
-
Maximum LDH Release Control: Lyse a set of untreated cells with the lysis buffer provided in the kit (or 1% Triton X-100).
-
-
Briefly, transfer a portion of the cell culture supernatant from Protocol 2 to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 5. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthego.com [synthego.com]
- 15. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. raybiotech.com [raybiotech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Pralnacasan-Induced Liver Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Pralnacasan-induced liver toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with liver toxicity?
This compound is an orally bioavailable prodrug of a potent, non-peptide inhibitor of caspase-1 (also known as interleukin-1β converting enzyme or ICE).[1] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. While targeting caspase-1 holds therapeutic promise for inflammatory diseases, clinical trials with this compound were suspended due to observations of liver abnormalities in long-term, high-dose animal studies. The exact mechanism of this compound-induced liver toxicity is not fully elucidated but is thought to be related to the consequences of caspase-1 inhibition, which can shift the mode of cell death from apoptosis to a more inflammatory form of programmed necrosis (necroptosis).
Q2: What are the typical signs of this compound-induced liver toxicity in animal models?
Researchers should monitor for a combination of biochemical and histological signs. Common indicators include:
-
Elevated Serum Biomarkers: Significant increases in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
-
Histopathological Changes: Liver tissue analysis may reveal centrilobular necrosis, inflammatory cell infiltration, and hepatocyte degeneration.
Q3: What are potential strategies to mitigate this compound-induced liver toxicity in our experiments?
Co-administration of hepatoprotective agents is a primary strategy. Two promising candidates are:
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC helps to replenish intracellular GSH stores, directly scavenge reactive oxygen species (ROS), and may modulate inflammatory pathways.[2][3][4]
-
Silymarin: A flavonoid complex extracted from milk thistle, Silymarin exhibits antioxidant, anti-inflammatory, and antifibrotic properties.[1][5][6][7] It can scavenge free radicals, inhibit lipid peroxidation, and modulate signaling pathways involved in inflammation and cell death.[1][6]
Q4: How does caspase-1 inhibition lead to a shift from apoptosis to necroptosis?
Apoptosis is a controlled form of cell death that typically does not elicit a strong inflammatory response. It is dependent on the activation of a cascade of caspases. When caspase-1 and other caspases are inhibited (for example, by this compound or pan-caspase inhibitors), the apoptotic pathway is blocked.[8][9] This can trigger an alternative, caspase-independent cell death pathway called necroptosis.[10][11] Necroptosis is a pro-inflammatory mode of cell death characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation and tissue damage.[11]
Q5: Are there specific animal models recommended for studying this compound-induced liver toxicity?
While a specific, validated model for this compound-induced liver injury is not widely published, researchers can adapt established models of drug-induced liver injury (DILI).[12][13][14][15][16] Rodent models, particularly mice and rats, are commonly used.[12][16] The choice of strain may be important, as susceptibility to DILI can vary. It is recommended to conduct pilot studies to determine the optimal dose and duration of this compound administration to induce a consistent and measurable level of liver injury in the chosen animal model.
Troubleshooting Guides
Problem 1: High variability in liver injury markers (ALT/AST) between animals in the this compound-treated group.
-
Possible Cause: Inconsistent drug administration, differences in animal age, weight, or genetic background.
-
Troubleshooting Steps:
-
Ensure precise and consistent oral gavage or dietary administration of this compound.
-
Use animals of a narrow age and weight range.
-
Consider using an inbred strain of mice or rats to minimize genetic variability.
-
Increase the sample size per group to improve statistical power.
-
Problem 2: No significant hepatotoxicity observed at the planned this compound dose.
-
Possible Cause: The dose may be too low for the chosen animal model and duration of treatment. The animal strain might be resistant.
-
Troubleshooting Steps:
-
Conduct a dose-escalation study to determine the optimal dose of this compound that induces reproducible liver injury.
-
Increase the duration of this compound administration.
-
Review the literature for DILI models and consider a different, more susceptible rodent strain.
-
Problem 3: Unexpected mortality in the this compound-treated group.
-
Possible Cause: The dose of this compound may be too high, leading to acute and severe liver failure or off-target toxicities.
-
Troubleshooting Steps:
-
Immediately reduce the dose of this compound in subsequent experiments.
-
Monitor animals more frequently for clinical signs of distress.
-
Perform a thorough necropsy on deceased animals to investigate the cause of death.
-
Problem 4: Co-administration of the mitigating agent (NAC or Silymarin) shows no protective effect.
-
Possible Cause: The dose of the mitigating agent may be insufficient, or the timing of administration may not be optimal. The mechanism of toxicity may not be solely dependent on oxidative stress.
-
Troubleshooting Steps:
-
Increase the dose of NAC or Silymarin based on literature recommendations for other DILI models.
-
Administer the mitigating agent prior to and concurrently with this compound to ensure adequate protective levels.
-
Investigate other potential mechanisms of toxicity beyond oxidative stress and consider alternative or combination therapies.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Efficacy of N-Acetylcysteine (NAC) in a Rat Model of this compound-Induced Liver Injury
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Liver GSH (nmol/mg protein) | Histological Necrosis Score (0-4) |
| Control | Vehicle | 45 ± 5 | 110 ± 12 | 8.5 ± 0.7 | 0.2 ± 0.1 |
| This compound | 100 mg/kg | 550 ± 60 | 980 ± 95 | 3.2 ± 0.4 | 3.5 ± 0.4 |
| This compound + NAC | 100 mg/kg + 150 mg/kg | 210 ± 25 | 450 ± 50 | 6.8 ± 0.6 | 1.5 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA).
Table 2: Hypothetical Quantitative Data on the Efficacy of Silymarin in a Mouse Model of this compound-Induced Liver Injury
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Liver Malondialdehyde (MDA) (nmol/mg protein) | Histological Inflammation Score (0-3) |
| Control | Vehicle | 38 ± 4 | 95 ± 10 | 1.2 ± 0.2 | 0.1 ± 0.1 |
| This compound | 150 mg/kg | 620 ± 75 | 1150 ± 120 | 4.8 ± 0.5 | 2.8 ± 0.3 |
| This compound + Silymarin | 150 mg/kg + 100 mg/kg | 250 ± 30 | 550 ± 60 | 2.1 ± 0.3 | 1.2 ± 0.2 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA).
Experimental Protocols
Protocol 1: Induction of this compound Liver Toxicity and Mitigation with N-Acetylcysteine (NAC) in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Control (Vehicle: 0.5% carboxymethylcellulose).
-
Group 2: this compound (100 mg/kg, oral gavage).
-
Group 3: this compound (100 mg/kg) + NAC (150 mg/kg, intraperitoneal injection).
-
-
Dosing Regimen:
-
Administer the vehicle or this compound orally once daily for 14 consecutive days.
-
Administer NAC intraperitoneally 1 hour before this compound administration on each treatment day.
-
-
Monitoring: Monitor body weight and clinical signs of toxicity daily.
-
Sample Collection: At 24 hours after the last dose, anesthetize the animals and collect blood via cardiac puncture for serum biomarker analysis (ALT, AST). Euthanize the animals and collect liver tissue for histopathological examination and measurement of glutathione (GSH) levels.
-
Analysis:
-
Serum Biochemistry: Analyze serum ALT and AST levels using a commercial assay kit.
-
Histopathology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for necrosis, inflammation, and steatosis.
-
Liver GSH: Measure GSH levels in liver homogenates using a commercially available kit.
-
Protocol 2: Induction of this compound Liver Toxicity and Mitigation with Silymarin in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
Grouping:
-
Group 1: Control (Vehicle: corn oil).
-
Group 2: this compound (150 mg/kg, oral gavage).
-
Group 3: this compound (150 mg/kg) + Silymarin (100 mg/kg, oral gavage).
-
-
Dosing Regimen:
-
Administer Silymarin or its vehicle orally once daily for 7 days prior to this compound administration and concurrently during the this compound treatment period.
-
Administer this compound or its vehicle orally once daily for 7 consecutive days.
-
-
Monitoring: Monitor body weight and general health daily.
-
Sample Collection: 24 hours after the final dose, collect blood and liver tissue as described in Protocol 1.
-
Analysis:
-
Serum Biochemistry: Measure serum ALT and AST.
-
Histopathology: Perform H&E staining and scoring of liver sections.
-
Oxidative Stress Marker: Measure malondialdehyde (MDA) levels in liver homogenates as an indicator of lipid peroxidation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and its role in inflammation.
Caption: Shift from apoptosis to necroptosis with caspase inhibition.
Caption: General experimental workflow for mitigation studies.
Caption: Mechanisms of action for NAC and Silymarin in mitigating liver toxicity.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effects of N-acetylcysteine prevents hepatocellular carcinoma development induced experimentally. | Annals of Hepatology [elsevier.es]
- 5. Hepatoprotective mechanism of Silybum marianum on nonalcoholic fatty liver disease based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase inhibition in liver transplantation: from basic research to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase inhibitors for the treatment of liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis: An emerging type of cell death in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A narrative review of the role of necroptosis in liver disease: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 13. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Pralnacasan Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Pralnacasan (VX-740) in common cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of Caspase-1, also known as Interleukin-1 converting enzyme (ICE).[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting Caspase-1, this compound effectively blocks the production of these key mediators of inflammation. This compound is a peptidomimetic inhibitor and is classified as a dipeptide-like compound.[2]
Q2: How stable is this compound in cell culture media?
While specific, quantitative stability data for this compound in various cell culture media is not extensively published, general knowledge about the stability of dipeptide-like molecules can provide some insight. Dipeptides are often more stable in cell culture media than individual amino acids, which can be susceptible to degradation.[3][4][5] However, the stability of any compound in media is influenced by several factors.
Q3: What factors can affect this compound stability in my experiments?
Several factors can influence the stability of this compound in your cell culture experiments:
-
Media Composition: The presence of certain components in the media, such as proteases or reactive molecules, could potentially degrade this compound.
-
pH of the Media: Significant deviations from physiological pH could affect the chemical structure and stability of the compound.
-
Temperature: Like most biological reagents, prolonged incubation at 37°C can lead to gradual degradation. For long-term storage, frozen aliquots are recommended.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound and should be avoided. It is best practice to prepare single-use aliquots.[6]
-
Presence of Cells: Cellular metabolism can contribute to the breakdown of compounds in the culture medium.
Q4: How often should I replace the media containing this compound in my cell culture experiments?
The frequency of media replacement will depend on the specific experimental design and the stability of this compound under your particular conditions. For long-term experiments, it is advisable to replace the media every 24-48 hours to ensure a consistent concentration of the inhibitor. A stability study (as outlined in the protocols below) can help determine the optimal media change schedule for your specific cell line and media combination.
Q5: What are the potential degradation products of this compound?
Specific degradation products of this compound in cell culture media have not been widely reported in the literature. Potential degradation could involve hydrolysis of the peptide bond or modifications to other parts of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibition of Caspase-1 activity. | This compound degradation in the cell culture media. | 1. Confirm Stock Solution Integrity: Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.[6]2. Optimize Media Changes: Increase the frequency of media changes to maintain a stable concentration of the inhibitor.3. Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your cell culture media for different durations and then testing its inhibitory activity in a cell-free Caspase-1 assay. |
| Incorrect concentration of this compound used. | 1. Verify Calculations: Double-check all calculations for preparing working solutions from the stock.2. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| High background signal in Caspase-1 activity assays. | Non-specific substrate cleavage by other proteases in the cell lysate. | 1. Use a Specific Caspase-1 Substrate: Ensure you are using a substrate that is highly specific for Caspase-1.2. Include Inhibitor Controls: Run parallel experiments with and without a known, potent Caspase-1 inhibitor to determine the specific signal. |
| Variability between experimental replicates. | Inconsistent handling of cells or reagents. | 1. Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment times, and assay procedures, are performed consistently.2. Ensure Homogeneous Solutions: Properly mix all solutions, including the this compound working solution in the media, before adding to the cells. |
Data Presentation
The following tables provide an example of how to structure and present data from a this compound stability study. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) (Measured by HPLC) | % Remaining |
| 0 | 10.0 | 100% |
| 8 | 9.2 | 92% |
| 24 | 7.8 | 78% |
| 48 | 6.1 | 61% |
| 72 | 4.5 | 45% |
Table 2: Hypothetical Effect of this compound Stability on Caspase-1 Inhibition
| This compound Incubation Time in Media (hours) | Caspase-1 Activity (% of control) |
| 0 | 15% |
| 24 | 35% |
| 48 | 55% |
| 72 | 75% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound-containing Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the desired cell culture medium (e.g., DMEM with 10% FBS) with this compound to the final working concentration.
-
-
Incubation:
-
Dispense the this compound-containing media into sterile tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot of the media.
-
Immediately store the samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
Precipitate proteins from the media samples by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a validated method to separate and quantify this compound.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
-
Protocol 2: Functional Assessment of this compound Stability using a Caspase-1 Activity Assay
This protocol determines the functional stability of this compound by measuring its ability to inhibit Caspase-1 activity after incubation in cell culture media.
-
Preparation and Incubation of this compound-containing Media:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Sample Collection:
-
At designated time points, collect aliquots of the incubated media.
-
-
Caspase-1 Activity Assay (Cell-Free):
-
Use a commercially available Caspase-1 activity assay kit.
-
In a microplate, combine recombinant Caspase-1 enzyme with the collected media samples containing potentially degraded this compound.
-
Add the specific Caspase-1 fluorogenic substrate.
-
Incubate according to the manufacturer's instructions.
-
Measure the fluorescence signal, which is proportional to Caspase-1 activity.
-
-
Data Analysis:
-
Compare the Caspase-1 activity in the presence of this compound-containing media incubated for different durations. A loss of inhibitory effect over time indicates degradation of this compound.
-
Visualizations
Caption: this compound inhibits the activation of Caspase-1, blocking cytokine processing.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. preprints.org [preprints.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Addressing poor oral bioavailability of Pralnacasan in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with the investigational caspase-1 inhibitor, Pralnacasan (VX-740).
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: The poor oral bioavailability of this compound likely stems from its low aqueous solubility. Based on predicted physicochemical properties, this compound has a water solubility of approximately 0.387 mg/mL, which can lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[1] Other contributing factors for this class of peptidomimetic compounds can include poor membrane permeability and first-pass metabolism.[2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound, and why is it important?
A2: While experimental permeability data for this compound is not publicly available, its low solubility suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Determining the precise BCS class is critical as it dictates the most effective formulation strategy. For a BCS Class II compound, enhancing the dissolution rate is the primary goal. For a BCS Class IV compound, both solubility and permeability enhancement strategies are necessary.
Q3: What are the initial steps we should take to troubleshoot poor oral bioavailability of this compound?
A3: A logical first step is to thoroughly characterize the physicochemical properties of your specific drug substance, including experimental confirmation of its solubility and permeability. Following this, a systematic approach to formulation development can be undertaken. The diagram below illustrates a typical workflow for addressing poor oral bioavailability.
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and provide a template for presenting pharmacokinetic data from your in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 523.5 g/mol | PubChem[4] |
| Predicted Water Solubility | 0.387 mg/mL | ALOGPS[1] |
| Predicted logP | 0.16 | ALOGPS[1] |
| Hydrogen Bond Donor Count | 2 | Cactvs[4] |
| Hydrogen Bond Acceptor Count | 7 | Cactvs[1] |
Table 2: Example Pharmacokinetic Parameters of this compound Formulations in Rats (Template)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | Data | Data | Data | Data |
| Solid Dispersion | 50 | Data | Data | Data | Data |
| SEDDS | 50 | Data | Data | Data | Data |
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Dissolution Rate of this compound
Guide: If you have confirmed that this compound's absorption is dissolution rate-limited (indicative of a BCS Class II compound), preparing a solid dispersion can significantly improve its oral bioavailability.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Materials and Reagents:
-
This compound
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol)
-
Deionized water
-
Mortar and pestle
-
Rotary evaporator
-
-
Procedure:
-
Accurately weigh this compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a suitable organic solvent. Ensure complete dissolution.[5]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the wall of the flask.[6]
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Issue 2: Poor Solubilization in Gastrointestinal Fluids
Guide: For highly lipophilic compounds that require solubilization in the GI tract, a Self-Emulsifying Drug Delivery System (SEDDS) can be an effective approach. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.
Experimental Protocol: Formulation of a Liquid SEDDS
-
Materials and Reagents:
-
This compound
-
Oil (e.g., Capmul MCM, Peceol)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.[7]
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water dropwise under gentle agitation.
-
Visually observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at approximately 40 °C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture and vortex until a clear solution is obtained.[8]
-
-
Issue 3: Assessing Intestinal Permeability
Guide: To determine if poor permeability is a contributing factor to low bioavailability (suggesting a BCS Class IV compound), a Caco-2 permeability assay is the industry standard. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold to ensure monolayer integrity.[10]
-
Alternatively, assess the passage of a low permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (at a known concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the same procedure but add the this compound solution to the basolateral side and sample from the apical side. This helps to identify active efflux.
-
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[9]
-
Issue 4: Evaluating Formulation Performance In Vivo
Guide: Once you have developed prototype formulations, their in vivo performance must be evaluated in an animal model (typically rats or mice) to determine if the formulation strategy has successfully improved oral bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animals:
-
Use male Sprague-Dawley or Wistar rats (typically 200-250 g).
-
Fast the animals overnight before dosing, with free access to water.[3]
-
-
Dosing:
-
Divide the animals into groups (e.g., aqueous suspension control, solid dispersion, SEDDS). A group receiving an intravenous (IV) dose is also required to determine absolute bioavailability.
-
Administer the formulations orally via gavage at a specific dose (e.g., 50 mg/kg).[14] Administer the IV dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[15]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
References
- 1. uop.edu.jo [uop.edu.jo]
- 2. Emricasan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food effect risk assessment in preformulation stage using material sparing μFLUX methodology1 [hrcak.srce.hr]
- 5. Current Methods for Predicting Human Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Rat Single-Pass Intestinal Perfusion (SPIP) [bio-protocol.org]
- 7. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal permeability of metformin using single-pass intestinal perfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
Strategies to minimize Pralnacasan toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term studies with Pralnacasan, focusing on strategies to minimize potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (VX-740) is an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory process, responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] By inhibiting caspase-1, this compound blocks the production of these cytokines, thereby reducing inflammation. This mechanism of action has been investigated for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[1][2]
Q2: What is the primary toxicity associated with long-term this compound administration?
The primary concern with long-term this compound administration is hepatotoxicity. Phase II clinical trials for this compound were voluntarily suspended due to the observation of liver abnormalities in a nine-month animal toxicity study at high doses.[1][2] Similar liver toxicity concerns led to the termination of clinical trials for another caspase-1 inhibitor, VX-765 (belnacasan), suggesting a potential class effect for caspase-1 inhibitors.[4]
Q3: What is the suspected mechanism of this compound-induced liver toxicity?
While the precise mechanism is not fully elucidated, one hypothesis is that the inhibition of caspases, which are crucial for apoptosis (a form of programmed cell death), may shift the cellular death pathway towards necrosis. Necrotic cell death is often associated with a greater inflammatory response and tissue damage compared to apoptosis, which could contribute to liver injury.[5] Another consideration is the potential for the formation of reactive metabolites during liver metabolism, a common mechanism of drug-induced liver injury (DILI).[6][7][8][9][10]
Q4: Are there any proposed strategies to mitigate this compound-induced liver toxicity?
Yes, several strategies can be employed to mitigate the risk of hepatotoxicity in long-term studies. These include careful dose selection, proactive monitoring, and the potential for co-administration of hepatoprotective agents. A multi-faceted approach is recommended, starting from preclinical assessment to clinical trial design.
Troubleshooting Guides
Guide 1: Preclinical Assessment of Hepatotoxicity Risk
Issue: How to design preclinical studies to de-risk the potential for this compound-induced liver injury.
Solution: A tiered approach using in vitro and in vivo models is recommended.
-
In Vitro Screening:
-
Hepatocyte Viability Assays: Utilize primary human hepatocytes or 3D liver spheroids to assess cytotoxicity. These models offer higher predictive value for human DILI compared to 2D cell lines.[1][2][11]
-
Mechanism-Based Assays: Conduct assays to evaluate specific mechanisms of liver injury, such as mitochondrial toxicity, inhibition of the bile salt export pump (BSEP), and the formation of reactive metabolites.[4][12]
-
-
In Vivo Toxicology Studies:
-
Dose-Range Finding Studies: Conduct short-term studies in at least two relevant animal species to identify the maximum tolerated dose (MTD) and to characterize the dose-response relationship for toxicity.
-
Long-Term Toxicity Studies: Design long-term (e.g., 3-6 months) repeat-dose toxicity studies in a relevant species, incorporating intensive monitoring for liver injury.
-
Guide 2: Monitoring and Management of Liver Safety in Long-Term Animal Studies
Issue: What specific parameters should be monitored in long-term animal studies to detect early signs of liver toxicity, and what is the appropriate response to these signals?
Solution: A comprehensive monitoring plan is crucial.
Monitoring Protocol:
| Parameter | Frequency | Threshold for Action | Action |
| Serum Biochemistry | |||
| Alanine Aminotransferase (ALT) | Baseline, weekly for the first month, then bi-weekly. | > 3x baseline | Increase monitoring frequency to daily. Consider dose reduction. |
| Aspartate Aminotransferase (AST) | Baseline, weekly for the first month, then bi-weekly. | > 3x baseline | Increase monitoring frequency to daily. Consider dose reduction. |
| Alkaline Phosphatase (ALP) | Baseline, weekly for the first month, then bi-weekly. | > 2x baseline | Investigate for cholestatic injury. |
| Total Bilirubin (TBIL) | Baseline, weekly for the first month, then bi-weekly. | > 2x baseline | Hy's Law concern. Immediate dose interruption and investigation. |
| Hematology | |||
| Complete Blood Count (CBC) | Baseline, monthly. | Significant changes in platelets or white blood cells. | Investigate for systemic inflammation or coagulopathy. |
| Histopathology | |||
| Liver Tissue Examination | Interim and terminal necropsy. | Evidence of hepatocellular necrosis, inflammation, cholestasis, or fibrosis. | Correlate with biochemical findings to determine the nature and severity of the injury. |
Experimental Protocol: Long-Term Hepatotoxicity Monitoring in Rodents
-
Animal Model: Select a rodent species (e.g., Sprague-Dawley rats) known to be relevant for this compound metabolism.
-
Dosing: Administer this compound orally once daily for 90 days at three dose levels (low, medium, high) and a vehicle control.
-
Blood Sampling: Collect blood samples via a tail vein at the specified frequencies for biochemical analysis.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in body weight, food consumption, behavior).
-
Necropsy: At the end of the study, or if an animal is euthanized due to humane endpoints, perform a full necropsy with a focus on the liver.
-
Histopathology: Collect liver tissues for histopathological examination by a board-certified veterinary pathologist.
Guide 3: Potential Mitigation Strategies During a Long-Term Study
Issue: What interventions can be considered if signs of liver toxicity emerge during a long-term study?
Solution: Several strategies can be explored, though their efficacy for this compound-specific toxicity would need to be empirically tested.
-
Dose Reduction or Interruption: The most immediate and critical step is to reduce the dose or temporarily halt administration of this compound to see if liver parameters return to baseline.
-
Co-administration of Hepatoprotective Agents:
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH) and is a standard treatment for acetaminophen-induced liver injury.[3][5][13][14][15] Its utility in mitigating this compound toxicity could be explored, particularly if oxidative stress is identified as a contributing factor.
-
Other Antioxidants: Other antioxidants, such as resveratrol or silymarin, have shown protective effects in various models of DILI and could be considered for co-administration.[16][17]
-
-
Systems Toxicology Analysis: Employing quantitative systems toxicology (QST) models, like DILIsym, can help to mechanistically understand the observed toxicity and predict the potential impact of mitigation strategies.[18][19][20][21]
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound Efficacy and Toxicity
| Dose (mg/kg/day) | Inhibition of IL-1β Production (%) | Incidence of ALT Elevation (>3x baseline) (%) |
| 1 | 25% | 0% |
| 5 | 60% | 5% |
| 10 | 85% | 15% |
| 25 | 95% | 40% |
| 50 | 98% | 75% |
Note: This table presents hypothetical data for illustrative purposes to demonstrate a typical dose-response relationship where efficacy plateaus while toxicity continues to increase.
Visualizations
Caption: this compound inhibits Caspase-1, blocking IL-1β and IL-18 production.
Caption: Workflow for assessing and mitigating this compound hepatotoxicity.
Caption: Balancing efficacy and toxicity of this compound.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced liver injury: the role of drug metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Induced Liver Injury (DILI). Mechanisms and Medicinal Chemistry Avoidance/Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Co-Treatment With Resveratrol and FGF1 Protects Against Acute Liver Toxicity After Doxorubicin Treatment via the AMPK/NRF2 Pathway [frontiersin.org]
- 18. Quantitative Systems Toxicology Approaches to Understand and Predict Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Pralnacasan vs. VX-765 (Belnacasan): A Comparative Guide to Caspase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent caspase-1 inhibitors: Pralnacasan (VX-740) and VX-765 (Belnacasan). Both developed by Vertex Pharmaceuticals, these orally bioavailable prodrugs have been central to the exploration of caspase-1 as a therapeutic target for inflammatory diseases. This document synthesizes publicly available preclinical and clinical data to facilitate an objective evaluation of their respective profiles.
Executive Summary
This compound and Belnacasan are potent, selective, and reversible inhibitors of caspase-1, an enzyme pivotal in the inflammatory cascade through its role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Both compounds are prodrugs, converted to their active forms in the body. While both showed promise in preclinical models of inflammatory diseases, their clinical development trajectories diverged significantly. This compound's clinical trials were halted due to observations of liver toxicity in long-term animal studies[1]. In contrast, Belnacasan has progressed further in clinical trials for various indications, including psoriasis and epilepsy, without reports of similar hepatotoxicity[2][3]. This critical difference in safety profiles, alongside nuances in their inhibitory potency and selectivity, forms the core of this comparison.
Mechanism of Action: Targeting the Inflammasome Pathway
Both this compound and Belnacasan function by inhibiting caspase-1, also known as Interleukin-Converting Enzyme (ICE). Caspase-1 is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile danger signals. Upon activation, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation. By inhibiting caspase-1, this compound and Belnacasan block this crucial step, thereby reducing the production of these key inflammatory cytokines[4][5].
References
A Comparative Analysis of Pralnacasan and Other Caspase Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Caspases, a family of cysteine proteases, are central players in the tightly regulated processes of apoptosis and inflammation. Their dysregulation is implicated in a multitude of human diseases, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of the efficacy of Pralnacasan (VX-740), a selective caspase-1 inhibitor, against other notable caspase inhibitors, supported by experimental data.
Mechanism of Action: Targeting the Inflammasome
This compound is an orally bioavailable prodrug that is converted to its active form, a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a key component of the inflammasome, a multiprotein complex that, upon activation by various stimuli, cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[3] By inhibiting caspase-1, this compound effectively blocks the production of these potent cytokines, thereby dampening the inflammatory response.[2]
The following diagram illustrates the central role of caspase-1 in the inflammatory cascade and the point of intervention for inhibitors like this compound.
Comparative Efficacy: In Vitro Inhibition Profiles
The potency and selectivity of caspase inhibitors are critical determinants of their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of this compound's active form, Belnacasan (VX-765's active form VRT-043198), and Emricasan (IDN-6556) against a panel of human caspases.
| Inhibitor | Target Caspase | IC50 (nM) | Ki (nM) | Reversibility | Reference |
| This compound (active form) | Caspase-1 | - | - | Reversible | [4][5] |
| Belnacasan (VRT-043198) | Caspase-1 | 0.204 | 0.8 | Reversible | [4][6][7] |
| Caspase-4 | 14.5 | <0.6 | [2][4] | ||
| Caspase-5 | 10.6 | - | [5] | ||
| Caspase-8 | 3.3 | - | [4] | ||
| Caspase-9 | 5.07 | - | [4] | ||
| Emricasan (IDN-6556) | Caspase-1 | 0.4 | - | Irreversible | |
| Caspase-2 | 20 | - | |||
| Caspase-3 | 2 | - | |||
| Caspase-6 | 4 | - | |||
| Caspase-7 | 6 | - | |||
| Caspase-8 | 6 | - | |||
| Caspase-9 | 0.3 | - |
Note: IC50 and Ki values are dependent on assay conditions and substrate used. A direct comparison should be made with caution.
Preclinical and Clinical Evidence
This compound in Inflammatory Models
This compound has demonstrated efficacy in animal models of inflammatory diseases. In a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, this compound significantly reduced the severity of the disease.[8] Similarly, in two different mouse models of osteoarthritis (collagenase-induced and spontaneous), this compound treatment resulted in a significant reduction in joint damage.[9][10]
Despite promising preclinical data, the clinical development of this compound was halted. Phase II clinical trials for rheumatoid arthritis were voluntarily suspended due to findings of liver abnormalities in a nine-month animal toxicity study at high doses.[2]
Belnacasan (VX-765)
Belnacasan, a prodrug of the potent caspase-1 inhibitor VRT-043198, has also been evaluated in clinical trials.[2][6] Similar to this compound, its development for inflammatory diseases was impacted by concerns over liver toxicity.[7]
Emricasan (IDN-6556)
Emricasan is a broad-spectrum, irreversible pan-caspase inhibitor that has been investigated primarily for liver diseases.[11] Clinical trials have shown that Emricasan can reduce serum levels of alanine aminotransferase (ALT) and biomarkers of apoptosis in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[12][13] However, a long-term study in patients with NASH and fibrosis did not show an improvement in liver histology and raised concerns about potential worsening of fibrosis and hepatocyte ballooning.[13]
Experimental Protocols
In Vitro Caspase Inhibition Assay
The following workflow outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific caspase.
Methodology:
-
Reagent Preparation: An assay buffer containing a reducing agent (e.g., DTT) is prepared. Recombinant human caspase-1 is diluted to the desired concentration in the assay buffer. A fluorogenic substrate, such as Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), is prepared in a suitable solvent (e.g., DMSO). The test inhibitor (e.g., this compound's active form) is serially diluted.
-
Incubation: The recombinant caspase-1 is pre-incubated with various concentrations of the inhibitor in a microplate for a specified period at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence, resulting from the cleavage of the AMC group from the substrate, is monitored over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely accepted preclinical model for rheumatoid arthritis.
Methodology:
-
Immunization: Male DBA/1 mice are typically used as they are highly susceptible. Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[1][14]
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[1]
-
Arthritis Assessment: The development and severity of arthritis are monitored several times a week starting from day 21. A clinical scoring system is used to evaluate paw swelling, erythema, and joint rigidity. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route, typically starting before or at the onset of clinical signs of arthritis.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to evaluate cartilage damage and proteoglycan loss. A semi-quantitative scoring system is used to evaluate synovial inflammation, pannus formation, cartilage erosion, and bone resorption.[15]
Conclusion
This compound is a potent and selective inhibitor of caspase-1 with demonstrated efficacy in preclinical models of inflammatory diseases. However, its clinical development was halted due to safety concerns, a challenge that has also affected other caspase inhibitors like Belnacasan. Pan-caspase inhibitors such as Emricasan have shown some promise in liver diseases but have also faced setbacks in clinical trials.
The data presented here underscore the therapeutic potential of targeting caspases, while also highlighting the significant challenges in developing safe and effective caspase inhibitors. Future research should focus on developing inhibitors with improved selectivity and safety profiles, and on identifying patient populations that are most likely to benefit from this therapeutic approach. The detailed experimental protocols provided serve as a valuable resource for researchers in the continued exploration of caspase inhibitors for the treatment of human diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models | Annals of the Rheumatic Diseases [ard.bmj.com]
A Head-to-Head Battle of Caspase Inhibitors: Pralnacasan vs. Emricasan
In the landscape of therapeutic drug development, particularly for inflammatory and apoptotic disorders, caspase inhibitors have emerged as a promising class of molecules. Among these, Pralnacasan (VX-740) and Emricasan (IDN-6556) have been notable contenders, each with distinct profiles. This guide provides an in-depth, data-supported comparison of their in vitro potency, mechanism of action, and target selectivity, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (VX-740) | Emricasan (IDN-6556) |
| Primary Target | Caspase-1 (Interleukin-1β Converting Enzyme - ICE) | Pan-caspase (broad spectrum) |
| Inhibition Mechanism | Reversible | Irreversible |
| Selectivity | Selective for Caspase-1 | Broad-spectrum, inhibits multiple caspases |
| Reported Potency | Kᵢ for Caspase-1: 1.4 nM[1] | Sub- to nanomolar activity in vitro[2]; IC₅₀ for Caspase-3: 6 nM[3] |
In Vitro Potency: A Quantitative Comparison
The in vitro potency of caspase inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.
This compound (VX-740): A Specialist Targeting Caspase-1
This compound is a potent and selective, non-peptide, and orally active inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE)[1]. Its high affinity for Caspase-1 is reflected in a consistently reported inhibition constant (Kᵢ) of 1.4 nM [1]. This specificity for Caspase-1 underscores its development for inflammatory conditions driven by the IL-1β pathway.
Emricasan (IDN-6556): A Broad-Spectrum Apoptosis Regulator
Comparative Potency Data
The following table summarizes the available quantitative data on the in vitro potency of this compound and Emricasan. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target Caspase | Potency Metric | Value | Reference |
| This compound (VX-740) | Caspase-1 | Kᵢ | 1.4 nM | [1] |
| Emricasan (IDN-6556) | Caspase-3 | IC₅₀ | 6 nM | [3] |
| Activated Caspases | Activity | Sub- to nanomolar | [2] |
Mechanism of Action: Reversible vs. Irreversible Inhibition
A key differentiator between this compound and Emricasan lies in their mechanism of inhibition. This compound is a reversible inhibitor of caspase-1[6][7]. This means it binds to the enzyme's active site and can dissociate, allowing the enzyme to potentially regain function.
Conversely, Emricasan is an irreversible inhibitor[2]. It forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to permanent inactivation of the enzyme[6]. This irreversible nature can lead to a more sustained and prolonged biological effect.
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing caspase inhibition.
Caption: Overview of Caspase-1 and Apoptotic Pathways Targeted by this compound and Emricasan.
Caption: A Simplified Workflow for Determining the In Vitro Potency of Caspase Inhibitors.
Experimental Protocols: Caspase Activity Assays
The in vitro potency of this compound and Emricasan is determined using caspase activity assays. These assays measure the ability of the inhibitor to block the cleavage of a caspase-specific substrate. Two common methods are fluorometric and colorimetric assays.
Fluorometric Caspase-3/7 Activity Assay
This assay is highly sensitive and relies on a synthetic peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).
-
Principle: The substrate, for example, Ac-DEVD-AMC, is not fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The increase in fluorescence is directly proportional to the caspase activity.
-
General Protocol:
-
Cell Lysis: Apoptotic and control cells are lysed to release intracellular contents, including caspases.
-
Reaction Setup: Cell lysates are incubated in a microplate with a reaction buffer containing DTT and the fluorogenic substrate (e.g., Ac-DEVD-AMC). Test wells will also contain varying concentrations of the inhibitor (this compound or Emricasan).
-
Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm for AMC.
-
Data Analysis: The fold-increase in caspase activity is determined by comparing the fluorescence of the treated samples to the untreated control. IC₅₀ values are calculated from the dose-response curves.
-
Colorimetric Caspase-3/7 Activity Assay
This method utilizes a peptide substrate linked to a chromophore, such as p-nitroanilide (pNA).
-
Principle: The substrate, for instance, DEVD-pNA, is colorless. Active caspase-3 or -7 cleaves the substrate, releasing the yellow-colored pNA. The amount of pNA produced is proportional to the caspase activity and can be quantified by measuring its absorbance.
-
General Protocol:
-
Cell Lysis: Similar to the fluorometric assay, cells are lysed to obtain caspase-containing extracts.
-
Reaction Setup: Cell lysates are incubated in a microplate with a reaction buffer and the colorimetric substrate (e.g., DEVD-pNA). Different concentrations of the inhibitor are added to the test wells.
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Absorbance Reading: The absorbance is measured using a spectrophotometer or microplate reader at a wavelength of 400-405 nm.
-
Data Analysis: The increase in caspase activity is calculated by comparing the absorbance of the treated samples with the control. IC₅₀ values are then determined.
-
Conclusion
This compound and Emricasan represent two distinct strategies for caspase inhibition. This compound is a highly potent and selective reversible inhibitor of caspase-1, making it a candidate for targeted anti-inflammatory therapies. In contrast, Emricasan is a potent, irreversible, pan-caspase inhibitor, positioning it as a broad-spectrum agent for conditions characterized by excessive apoptosis. The choice between such inhibitors depends on the specific therapeutic application and the desired biological outcome, whether it is the modulation of a specific inflammatory pathway or the widespread prevention of cell death. The experimental data and protocols outlined in this guide provide a foundational understanding for researchers to further explore the potential of these and other caspase inhibitors in drug discovery and development.
References
- 1. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The caspase-inhibitor Emricasan efficiently counteracts cisplatin- and neomycin-induced cytotoxicity in cochlear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
Pralnacasan's Selectivity Profile: A Comparative Analysis Against Key Caspases
Pralnacasan (VX-740) is a potent, orally bioavailable, and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis, its efficacy is rooted in its ability to selectively block the action of caspase-1, a key mediator of pro-inflammatory cytokines IL-1β and IL-18.[1][4][5] This guide provides a comparative analysis of this compound's selectivity for caspase-1 over the apoptotic caspases, caspase-3 and caspase-8, supported by available experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for caspase-1 is significantly higher than for other caspases. Preclinical studies have demonstrated that while this compound inhibits caspase-1 at the nanomolar level, its inhibition of the apoptotic caspases-3 and -8 is in the micromolar range. This substantial difference in inhibitory concentration highlights the targeted nature of this compound towards the inflammatory cascade.
| Target Caspase | Inhibitor | Inhibition Constant (Kᵢ) | Selectivity (Fold Difference vs. Caspase-1) |
| Caspase-1 | This compound (VX-740) | 1.4 nM[1][3][4] | 1 |
| Caspase-3 | This compound (VX-740) | Micromolar | >1000 |
| Caspase-8 | This compound (VX-740) | Micromolar | >1000 |
Note: While specific micromolar values for caspase-3 and caspase-8 are not consistently reported in publicly available literature, the consensus from preclinical data indicates a selectivity of over 1000-fold for caspase-1.
Experimental Protocols
The determination of caspase inhibition by compounds like this compound typically involves in vitro enzymatic assays. These assays measure the activity of purified recombinant caspases in the presence of varying concentrations of the inhibitor.
General Protocol for Caspase Inhibition Assay:
This protocol outlines a general procedure for determining the inhibitory activity of a compound against caspases-1, -3, and -8 using a fluorogenic substrate.
1. Reagents and Materials:
-
Purified, active recombinant human caspase-1, caspase-3, and caspase-8.
-
This compound (or other test inhibitor).
-
Caspase-specific fluorogenic substrates:
-
Caspase-1: Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)
-
Caspase-3: Ac-DEVD-AFC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)
-
Caspase-8: Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)
-
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include wells with assay buffer alone as a no-inhibitor control and wells with buffer but no enzyme as a background control.
-
Add the purified recombinant caspase enzyme to each well (except the background control wells).
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[6] Readings are typically taken every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
Caption: Workflow for determining caspase inhibition.
Signaling Pathways
Understanding the distinct roles of caspases-1, -3, and -8 is crucial for appreciating the significance of this compound's selectivity.
Caspase-1 Signaling Pathway (Inflammation)
Caspase-1 is an inflammatory caspase that is activated by multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Activated caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms, which drive inflammatory responses. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.
Caption: Caspase-1 inflammatory pathway.
Caspase-8 and Caspase-3 Signaling Pathway (Extrinsic Apoptosis)
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cell surface receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated. Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3. Caspase-3 is an executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Extrinsic apoptosis pathway.
References
- 1. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Pralnacasan's Efficacy in Inhibiting IL-18 Production: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the validation of Pralnacasan's inhibitory effect on Interleukin-18 (IL-18) production, with a comparative look at alternative inhibitors and supporting experimental data.
Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a critical role in various inflammatory and autoimmune diseases. Its production is tightly regulated, primarily through the cleavage of its inactive precursor, pro-IL-18, by the enzyme caspase-1. This compound (VX-740) is a potent, selective, and orally bioavailable inhibitor of caspase-1, positioning it as a key therapeutic candidate for IL-18-mediated pathologies. This guide provides a comprehensive comparison of this compound with other inhibitors of IL-18 production, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Core of IL-18 Maturation
This compound is a prodrug that is converted in the body to its active form, VRT-018858. This active metabolite directly targets and inhibits caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 is the terminal enzyme in the inflammasome signaling pathway, responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2] By inhibiting caspase-1, this compound effectively halts the production of mature IL-18, thereby dampening the downstream inflammatory cascade.
The activation of caspase-1 itself is a multi-step process initiated by the assembly of a protein complex called the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-activation.
Comparative Inhibitor Performance
To objectively evaluate this compound's efficacy, its performance was compared against two alternative inhibitors that target different points in the IL-18 production pathway: Belnacasan (VX-765), another caspase-1 inhibitor, and MCC950, a specific inhibitor of the NLRP3 inflammasome.
| Inhibitor | Target | Active Form | IC50 (Caspase-1) | IC50 (Cell-based IL-18 Inhibition) |
| This compound (VX-740) | Caspase-1 | VRT-018858 | 1.3 nM[3] | Not directly reported, but oral administration (25-100mg/kg) in mice reduced IL-1β (a co-substrate of caspase-1 with IL-18) by up to 80%[3] |
| Belnacasan (VX-765) | Caspase-1 | VRT-043198 | Kᵢ of 0.8 nM[4][5] | ~0.7 µM (for LPS-induced IL-1β and IL-18 release in human PBMCs)[4] |
| MCC950 | NLRP3 Inflammasome | MCC950 | Not applicable | 7.5 nM (for NLRP3-dependent ASC oligomerization in bone marrow-derived macrophages)[6][7] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Kᵢ (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
I. In Vitro Caspase-1 Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against purified, active caspase-1.
Materials:
-
Recombinant human active caspase-1
-
Caspase-1 substrate (e.g., Ac-WEHD-pNA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compounds (this compound's active form VRT-018858, Belnacasan's active form VRT-043198)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add recombinant human active caspase-1 to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.
-
Monitor the cleavage of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 405 nm for pNA-based substrates) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
II. Cell-Based IL-18 Production Inhibition Assay
This protocol describes a method to measure the inhibitory effect of test compounds on IL-18 production in a human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for inflammasome priming
-
Adenosine triphosphate (ATP) for inflammasome activation
-
Test compounds (this compound, Belnacasan, MCC950)
-
Human IL-18 ELISA kit
-
24-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Differentiation: Seed THP-1 cells in 24-well plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-18 and NLRP3.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
Activation: Add ATP (e.g., 5 mM) to the wells to activate the NLRP3 inflammasome and induce caspase-1 activation and IL-18 release. Incubate for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of mature IL-18 in the supernatants using a human IL-18 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-18 concentrations against the inhibitor concentrations and calculate the IC50 values.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the IL-18 production pathway and the points of intervention for each inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pralnacasan and IDN-6556: Selective Caspase-1 Inhibition vs. Pan-Caspase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable caspase inhibitors: Pralnacasan (VX-740) and IDN-6556 (also known as Emricasan or PF-03491390). While both compounds target the caspase family of proteases, they exhibit distinct selectivity profiles and have been investigated for different therapeutic applications. This document summarizes their mechanisms of action, preclinical and clinical findings, and available quantitative data to assist researchers in understanding their differential effects.
Executive Summary
This compound is a potent, selective, and reversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE), a key mediator of inflammation.[1][2] Its development was focused on treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2] However, its clinical development was halted in Phase II due to observations of liver abnormalities in long-term, high-dose animal studies.
In contrast, IDN-6556 is an irreversible pan-caspase inhibitor, targeting a broad range of caspases involved in apoptosis.[3][4][5] It has been primarily investigated for the treatment of liver diseases characterized by excessive apoptosis, such as liver transplant-associated ischemia-reperfusion injury and non-alcoholic steatohepatitis (NASH).[6][7][8][9] Clinical trials have demonstrated its potential to reduce liver injury and apoptosis markers.[6][10]
The fundamental difference in their mechanism—selective inhibition of an inflammatory caspase versus broad inhibition of apoptotic caspases—underpins their distinct therapeutic rationales and observed biological effects.
Mechanism of Action and Caspase Inhibition Profile
This compound is a prodrug that is converted to its active form, which acts as a potent and selective inhibitor of caspase-1.[2] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. By inhibiting caspase-1, this compound effectively blocks the release of these key inflammatory mediators.
IDN-6556, on the other hand, is an irreversible pan-caspase inhibitor. It covalently binds to the active site of multiple caspases, including the executioner caspases-3, -6, and -7, and initiator caspases-8 and -9, thereby blocking the execution of the apoptotic cell death program.[3][4][5]
Table 1: Caspase Inhibition Profile
| Feature | This compound (VX-740) | IDN-6556 (Emricasan) |
| Target(s) | Selective Caspase-1 (ICE) | Pan-caspase (Caspases-1, -2, -3, -6, -7, -8, -9, -10) |
| Mechanism | Reversible covalent inhibitor | Irreversible covalent inhibitor[3] |
| Ki for Caspase-1 | 1.4 nM[11] | Data not available |
| IC50 for Caspase-3 | Data not available | 0.006 µM (in Jurkat E6-1 cells)[4] |
| Other IC50 Values | Data not available | 0.025 µM (in JFas cells), 0.27 µM (in THP-1 cells)[4] |
Preclinical and Clinical Efficacy
This compound in Osteoarthritis
A key preclinical study evaluated the efficacy of this compound in two murine models of osteoarthritis.[12] In a collagenase-induced osteoarthritis model, oral administration of this compound at 12.5 and 50 mg/kg twice daily significantly reduced joint damage by 13-22%.[12] In a spontaneous osteoarthritis model (STR/1N mice), a high dose of 4200 ppm in the diet also resulted in a significant reduction in osteoarthritis severity.[12] Furthermore, urinary markers of joint damage were significantly reduced in the high-dose group.[12]
IDN-6556 in Liver Diseases
IDN-6556 has been evaluated in both preclinical and clinical settings for liver diseases.
-
Human Liver Transplantation: A Phase II clinical trial investigated the effect of IDN-6556 on ischemia-reperfusion injury in liver transplant recipients.[6] The study found that administration of IDN-6556 in the organ storage and flush solutions led to a consistent reduction in liver cell apoptosis (measured by TUNEL and caspase 3/7 immunohistochemistry) and liver injury (measured by serum AST/ALT levels).[6]
-
Non-alcoholic Steatohepatitis (NASH): In a murine model of NASH induced by a high-fat diet, administration of Emricasan attenuated the 1.5-fold and 1.3-fold increases in caspase-3 and -8 activities, respectively.[7][8] This was accompanied by a reduction in hepatocyte apoptosis (a five-fold increase in the diet group was substantially attenuated), liver injury (reduced serum AST and ALT), inflammation, and fibrosis.[7][8][9]
Table 2: Summary of Key Efficacy Data
| Indication | Model | Compound | Key Findings | Reference |
| Osteoarthritis | Murine (collagenase-induced and spontaneous) | This compound | Significant reduction in joint damage (13-22%) and urinary markers of joint degradation. | [12] |
| Liver Transplantation | Human (Phase II clinical trial) | IDN-6556 | Consistent reduction in liver cell apoptosis and serum AST/ALT levels. | [6] |
| NASH | Murine (high-fat diet) | IDN-6556 | Attenuation of increased caspase-3 and -8 activities, reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis. | [7][8][9] |
Safety and Clinical Development Status
The clinical development of this compound was voluntarily suspended during Phase II trials. This decision was based on findings from an animal toxicity study that revealed liver abnormalities after nine months of exposure to high doses.
IDN-6556 has been evaluated in multiple clinical trials for liver diseases and has been generally well-tolerated in the studies cited.[10] However, a Phase 2b trial in patients with NASH and liver fibrosis was terminated, and further development for this indication has been discontinued.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of this compound and IDN-6556 are best understood by visualizing their target signaling pathways.
Caption: this compound selectively inhibits Caspase-1 activation.
Caption: IDN-6556 broadly inhibits initiator and executioner caspases.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental assays used to evaluate the efficacy of these inhibitors.
Caption: General workflow for TUNEL assay.
Caption: General workflow for Immunohistochemistry (IHC).
Caption: General workflow for serum AST/ALT measurement.
Detailed Experimental Protocols
This compound in Murine Osteoarthritis Model[12]
-
Collagenase-Induced Osteoarthritis Model:
-
Animals: Female Balb/c mice.
-
Induction: Osteoarthritis was induced by intra-articular injection of collagenase into the knee joint.
-
Treatment: this compound was administered orally by gavage at doses of 0, 12.5, 25, and 50 mg/kg twice a day.
-
Assessment: Joint damage was assessed using a semi-quantitative histopathological score.
-
-
Spontaneous Osteoarthritis Model:
-
Animals: Male STR/1N mice, which spontaneously develop osteoarthritis.
-
Treatment: this compound was administered ad libitum in the food at concentrations of 0, 700, and 4200 ppm.
-
Assessment:
-
Joint damage was assessed by a semi-quantitative histopathological score.
-
Urinary levels of collagen cross-links (hydroxylysylpyridinoline and lysylpyridinoline) were determined by high-pressure liquid chromatography at baseline and after 3 and 6 weeks of treatment.
-
-
IDN-6556 in Human Liver Transplantation[7]
-
Study Design: A Phase II, multi-center, randomized, placebo-controlled, double-blinded, parallel-group study.
-
Subjects: Adult liver transplant recipients.
-
Treatment Groups:
-
Group 1: Placebo in organ storage/flush and placebo to the recipient.
-
Group 2: 15 µg/mL IDN-6556 in organ storage/flush and placebo to the recipient.
-
Group 3: 5 µg/mL IDN-6556 in organ storage/flush and 0.5 mg/kg to the recipient.
-
Group 4: 15 µg/mL IDN-6556 in organ storage/flush and 0.5 mg/kg to the recipient.
-
-
Assessments:
-
Apoptosis:
-
Serum concentrations of the apoptosis-associated cytokeratin 18 fragment M30.
-
TUNEL assay on liver biopsy specimens.
-
Caspase 3/7 immunohistochemistry on liver biopsy specimens.
-
-
Liver Injury: Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) determinations.
-
IDN-6556 in Murine NASH Model[8][9]
-
Animals: C57/BL6J mice.
-
Induction of NASH: Mice were fed a high-fat diet (HFD) for 20 weeks.
-
Treatment: Mice were treated with either vehicle or Emricasan (IDN-6556).
-
Assessments:
-
Hepatocyte Apoptosis:
-
TUNEL assay on liver tissue.
-
Caspase-3 and -8 activity assays on liver lysates.
-
-
Liver Injury and Inflammation:
-
Serum AST and ALT levels.
-
NAFLD activity score (NAS) based on liver histology.
-
Quantitative reverse-transcription polymerase chain reaction (qPCR) for inflammatory cytokines (IL-1β, TNF-α) and chemokines (MCP-1, CXCL2) in the liver.
-
-
Hepatic Fibrosis:
-
Immunohistochemistry for α-smooth muscle actin (αSMA) as a marker of hepatic stellate cell activation.
-
Sirius red staining for collagen deposition.
-
Hydroxyproline content in the liver.
-
qPCR for profibrogenic cytokines.
-
-
Conclusion
This compound and IDN-6556 represent two distinct strategies for targeting caspases. This compound's high selectivity for caspase-1 makes it a targeted anti-inflammatory agent, though its development was hampered by safety concerns. IDN-6556's broad-spectrum caspase inhibition provides a potent anti-apoptotic effect, which has shown promise in the context of acute liver injury. The choice between a selective or a pan-caspase inhibitor depends critically on the specific pathology being targeted. For inflammatory diseases driven by IL-1β and IL-18, a selective caspase-1 inhibitor like this compound may be advantageous. In contrast, for conditions characterized by widespread apoptosis, a pan-caspase inhibitor such as IDN-6556 may be more effective. The data presented here underscore the importance of understanding the specific roles of individual caspases in different disease states to guide the development of future caspase-targeted therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Emricasan (IDN-6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
- 12. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Pralnacasan in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pralnacasan, a potent caspase-1 inhibitor, with other relevant alternatives. The focus is on evaluating its specificity in complex biological samples, supported by experimental data and detailed methodologies. This document aims to be an objective resource for researchers and professionals in the field of drug development.
Introduction to this compound and Caspase-1 Inhibition
This compound (VX-740) is an orally bioavailable prodrug of a non-peptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a key mediator of inflammation, responsible for the proteolytic activation of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4] Inhibition of caspase-1 is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and osteoarthritis.[1][5] this compound was advanced to Phase II clinical trials for the treatment of rheumatoid arthritis.[1][2] However, its development was halted due to liver abnormalities observed in long-term animal toxicity studies at high doses.[1][2] Despite this setback, the study of this compound and its analogs continues to provide valuable insights into the development of specific caspase inhibitors.
Comparative Analysis of Caspase-1 Inhibitors
The specificity of a drug is a critical factor in its safety and efficacy profile. Off-target effects can lead to unforeseen toxicities, as was the case with this compound. This section compares the specificity of this compound with another well-characterized caspase-1 inhibitor, Belnacasan (VX-765).
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Clinical Development Status |
| This compound (VX-740) | Caspase-1 | IC50: 1.3 nM[6] | Reversible inhibitor. Preclinical studies showed micromolar inhibition of caspase-3 and -8.[6] | Discontinued (Phase II) due to liver toxicity in animal studies.[1][2][7] |
| Belnacasan (VX-765) | Caspase-1 | Ki: 0.8 nM[8][9] | Prodrug of VRT-043198. Also inhibits caspase-4 (Ki: <0.6 nM).[8][9] Does not significantly affect the release of other cytokines like IL-1α, TNF-α, IL-6, and IL-8.[8] | Investigated for epilepsy and psoriasis; development for these indications has been discontinued.[6][10][11] |
| Emricasan (IDN-6556) | Pan-caspase | Irreversible | Broad-spectrum caspase inhibitor. | Terminated clinical development for liver diseases due to undisclosed reasons.[7] |
Experimental Protocols for Specificity Evaluation
Assessing the specificity of an inhibitor in a complex biological environment is crucial. Below are detailed methodologies for key experiments that can be employed to evaluate the specificity of compounds like this compound.
Enzyme Inhibition Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor against a panel of purified enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a panel of caspases (e.g., caspase-1, -3, -4, -5, -8, -9).
Materials:
-
Purified recombinant human caspases
-
Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1)
-
Test compounds (this compound, analogs, and control inhibitors)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the purified caspase enzyme to each well of the microplate, followed by the test compound.
-
Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14]
Objective: To confirm that this compound binds to and stabilizes caspase-1 in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., THP-1 monocytes)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against caspase-1 and a secondary antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble caspase-1 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]
Proteomic Profiling for Off-Target Identification
This unbiased approach helps to identify potential off-target proteins of an inhibitor on a proteome-wide scale.
Objective: To identify proteins, other than caspase-1, that interact with this compound in a complex biological sample.
Materials:
-
Cell lysate or tissue homogenate
-
This compound-derived affinity probe (e.g., this compound linked to a solid support or a tag for pulldown)
-
Control beads (without the inhibitor)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Incubate the cell lysate with the this compound affinity probe and control beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that specifically bind to the this compound probe by comparing the results with the control pulldown.[17][18][19]
Visualizing Pathways and Workflows
Signaling Pathway of Caspase-1 Activation and Inhibition
Caption: Caspase-1 activation pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Specificity Profiling
Caption: A logical workflow for comprehensively evaluating inhibitor specificity.
Conclusion
This compound, while ultimately unsuccessful in clinical development, remains a valuable tool for understanding the intricacies of caspase-1 inhibition. The evaluation of its specificity, and that of other caspase inhibitors, requires a multi-faceted approach. By combining traditional enzyme inhibition assays with modern cell-based and proteomic techniques, researchers can build a comprehensive profile of a compound's interactions within a complex biological system. This rigorous evaluation is paramount for the development of safer and more effective targeted therapies. The methodologies and comparative data presented in this guide offer a framework for such an evaluation, aiding in the critical decision-making processes of drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C26H29N5O7 | CID 153270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 9. medkoo.com [medkoo.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Belnacasan - Wikipedia [en.wikipedia.org]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pralnacasan: A Guide for Laboratory Professionals
For immediate reference, Pralnacasan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Disposal must be conducted through an approved waste disposal plant.[1] This guide provides detailed procedures to ensure the safe and compliant disposal of this compound waste in research and drug development settings.
This document outlines the essential operational and logistical steps for the proper disposal of this compound, a potent caspase-1 inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
I. This compound Hazard Profile and Disposal Data
All personnel handling this compound should be familiar with its hazard profile. The following table summarizes key quantitative and qualitative data relevant to its disposal.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Molecular Formula | C26H29N5O7 | [1] |
| Molecular Weight | 523.54 g/mol | [1] |
| CAS Number | 192755-52-5 | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
II. Experimental Protocols: Decontamination of Empty Containers
To render an empty container that held this compound non-hazardous, a triple-rinse procedure is required. The rinsate must be collected and disposed of as hazardous waste.
Methodology:
-
Select a solvent capable of dissolving this compound (e.g., DMSO, ethanol).
-
For each rinse, add a volume of the chosen solvent equal to approximately 5-10% of the container's volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into a designated hazardous waste container for this compound.
-
Repeat this process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original labels before disposing of the container as regular laboratory glass or plastic waste.
III. Standard Operating Procedure for this compound Waste Disposal
This step-by-step guide outlines the process for the safe disposal of this compound from the point of generation to its final collection.
1. Waste Identification and Segregation:
-
This compound Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and the rinsate from the decontamination of empty containers.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound.
-
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are compatible.
-
Aqueous waste should be collected separately from organic solvent waste.
-
Keep solid and liquid this compound waste in separate, dedicated containers.
-
2. Waste Containment:
-
Containers:
-
Use only containers that are compatible with the waste being collected (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).
-
Ensure all containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
For liquid waste, it is best practice to use a secondary containment tray to prevent the spread of potential spills.
-
3. Waste Labeling:
-
All this compound waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents, including any solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., harmful, hazardous to the environment).
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
4. Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Ensure that incompatible waste types within the SAA are physically separated.
-
Keep waste containers closed at all times, except when adding waste.
5. Disposal Request:
-
Once a waste container is full, or if it has been in storage for a designated period (typically not exceeding one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not pour any this compound waste down the drain.
IV. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Research: A Comprehensive Guide to Handling Pralnacasan
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling of Pralnacasan, a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE/caspase-1). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment and prevent hazardous exposure.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory.
Essential Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following PPE is required at all times when handling this compound in powder or solution form. These recommendations are based on general guidelines for handling hazardous drugs and specific information for similar chemical compounds.[2][3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[2] |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and aerosols.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder form to prevent inhalation.[3][4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is necessary to minimize the risk of exposure and contamination during routine laboratory operations.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
Preparation and Handling
-
All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation of dust and aerosols.[1][4]
-
Wash hands thoroughly with soap and water before donning and after removing PPE.[2]
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[1]
Spill Management
-
In case of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, collect the spillage.[1] For powder spills, gently cover with absorbent material to avoid generating dust. For liquid spills, absorb with an inert material.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Experimental Protocol: Preparation of a this compound Dosing Solution
The following is a detailed methodology for the preparation of a this compound solution for in vivo studies, adapted from publicly available protocols.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile vials and syringes
-
Appropriate PPE
Procedure:
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
To prepare a 1 mL working solution as an example, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
Aliquot the final solution into sterile vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Disposal Plan: Managing this compound Waste
This compound is very toxic to aquatic life, and therefore, proper disposal is critical to prevent environmental contamination.[1]
-
Chemical Waste: All unused this compound powder, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, vials) must be disposed of as hazardous chemical waste.
-
Waste Containers: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of in the regular trash.
Mechanism of Action: this compound and the Caspase-1 Signaling Pathway
This compound is a potent inhibitor of Caspase-1, an enzyme that plays a crucial role in the inflammatory response. Caspase-1 is activated within a multi-protein complex called the inflammasome, which assembles in response to various stimuli, including pathogens and cellular stress signals. Once activated, Caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active forms, which are then secreted from the cell to propagate the inflammatory signal. This compound blocks this process by inhibiting the enzymatic activity of Caspase-1, thereby reducing the production of active IL-1β and IL-18.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
